molecular formula C5H6N2O3 B3141538 3-Methoxy-1H-pyrazole-4-carboxylic acid CAS No. 478968-49-9

3-Methoxy-1H-pyrazole-4-carboxylic acid

Cat. No.: B3141538
CAS No.: 478968-49-9
M. Wt: 142.11 g/mol
InChI Key: DKRJYDYNPAQHHO-UHFFFAOYSA-N
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Description

3-Methoxy-1H-pyrazole-4-carboxylic acid (CAS 478968-49-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C5H6N2O3 and a molecular weight of 142.11 g/mol, this white to off-white solid serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery . The compound features both a carboxylic acid and a methoxy-substituted pyrazole ring, making it a versatile precursor for the synthesis of more complex molecules. Its structure allows for further functionalization, facilitating the exploration of structure-activity relationships in the development of novel bioactive compounds. Researchers utilize this pyrazole derivative in various applications, including the design and synthesis of potential pharmaceutical agents. Handle with appropriate care; this product may cause skin and eye irritation . This product is intended for research use only and is not intended for diagnostic or therapeutic use. It is not for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-4-3(5(8)9)2-6-7-4/h2H,1H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRJYDYNPAQHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodologies of 3-Methoxy-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

3-Methoxy-1H-pyrazole-4-carboxylic acid (CAS: 478968-49-9) is a highly specialized heterocyclic building block widely utilized in the rational design of antidiabetic and hypoglycemic agents. The pyrazole core provides a rigid, aromatic scaffold capable of engaging in diverse hydrogen-bonding networks, while the C3-methoxy and C4-carboxylic acid substituents dictate its unique electronic distribution and target affinity.

Pioneering structure-activity relationship (SAR) studies, notably those expanding upon the pharmacophore models of Cottineau et al., have identified this specific substitution pattern as optimal for hypoglycemic activity [2]. The carboxylate anion acts as a critical anchor, forming coordinate bonds with key amino acid residues (such as Ser289 and Ser342) within the binding pockets of metabolic regulators like PPARγ [2]. Consequently, mastering the physicochemical behavior and synthetic pathways of this compound is essential for drug development professionals aiming to synthesize novel pyrazole-based therapeutics.

Physicochemical Properties

Understanding the physicochemical parameters of 3-Methoxy-1H-pyrazole-4-carboxylic acid is critical for formulation, predicting pharmacokinetics, and optimizing synthetic isolation steps. The methoxy group moderately increases the lipophilicity (LogP) compared to its hydroxyl counterpart, enhancing membrane permeability, while the carboxylic acid ensures sufficient aqueous solubility at physiological pH.

PropertyValue / Description
Chemical Name 3-Methoxy-1H-pyrazole-4-carboxylic acid
CAS Number 478968-49-9
Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Monoisotopic Mass 142.0378 Da
SMILES String COC1=C(C=NN1)C(=O)O
Predicted XLogP3 ~0.0
Topological Polar Surface Area 88.1 Ų
Physical State Solid / Powder
Storage Conditions Room Temperature (RT) or 2-8°C in a dry environment

Data synthesized from PubChem [1] and commercial chemical databases [3].

Rational Design & Synthetic Workflow

The synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid requires precise control over regioselectivity, particularly during the alkylation phase. The following protocol outlines a robust, three-step methodology starting from commercially available precursors.

Causality in Experimental Choices
  • Cyclocondensation: The reaction between hydrazine hydrate and diethylethoxymethylene malonate (DEEM) forms the pyrazole core. Ethanol is used as the solvent to facilitate the nucleophilic addition-elimination sequence while maintaining a homogeneous reaction mixture at reflux.

  • Regioselective O-Methylation: The intermediate ethyl 3-hydroxy-1H-pyrazole-4-carboxylate exists in tautomeric equilibrium with its pyrazolone form. To drive O-methylation (rather than N-methylation), a mild base (K₂CO₃) and a polar aprotic solvent (DMF) are utilized. The base deprotonates the hydroxyl group, and the aprotic environment leaves the resulting oxygen anion highly nucleophilic, favoring attack on methyl iodide (MeI).

  • Saponification & pH-Controlled Precipitation: Sodium hydroxide in methanol efficiently cleaves the ethyl ester. The self-validating step here is the acidification with HCl: the free carboxylic acid has a specific pKa (~4.0). Adjusting the pH to exactly 3.0–3.5 ensures the complete protonation of the carboxylate, driving the precipitation of the product out of the aqueous phase.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate

  • Dissolve 1.0 equivalent of DEEM in absolute ethanol (0.5 M concentration).

  • Add 1.1 equivalents of hydrazine hydrate dropwise at 0°C to control the exothermic initial nucleophilic attack.

  • Reflux the mixture at 80°C for 4 hours.

  • Self-Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the UV-active DEEM spot confirms completion. Cool to room temperature to precipitate the intermediate. Filter and dry.

Step 2: O-Methylation

  • Suspend the intermediate (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF (0.3 M).

  • Add methyl iodide (1.2 eq) slowly at room temperature. Stir at 60°C for 6 hours.

  • Quench with ice water and extract with Ethyl Acetate (3x). Wash the organic layer with brine to remove residual DMF.

  • Evaporate the solvent to yield ethyl 3-methoxy-1H-pyrazole-4-carboxylate.

Step 3: Saponification

  • Dissolve the ester in a 1:1 mixture of Methanol and 2M aqueous NaOH.

  • Stir at 45°C overnight.

  • Self-Validation: Evaporate the methanol under reduced pressure. Slowly add 2M HCl to the aqueous layer while monitoring with a pH meter. At pH 3.0–3.5, a white precipitate will rapidly form. If no precipitate forms, the ester was not fully hydrolyzed or the solution is over-diluted.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain pure 3-Methoxy-1H-pyrazole-4-carboxylic acid.

Synthesis A Hydrazine Hydrate + DEEM B Cyclocondensation (Ethanol, Reflux, 4h) A->B C Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate B->C D O-Methylation (MeI, K2CO3, DMF, 60°C) C->D E Ethyl 3-methoxy-1H-pyrazole-4-carboxylate D->E F Saponification & Acidification (NaOH/MeOH, then HCl to pH 3) E->F G 3-Methoxy-1H-pyrazole-4-carboxylic acid F->G

Synthetic workflow of 3-Methoxy-1H-pyrazole-4-carboxylic acid via cyclocondensation and methylation.

Analytical Characterization & Validation

To guarantee the structural integrity and purity of the synthesized compound for downstream biological assays, a rigorous analytical validation protocol is required.

LC-MS Protocol (Liquid Chromatography-Mass Spectrometry):

  • Column: C18 Reverse Phase (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Causality: Formic acid suppresses the ionization of the carboxylic acid group during chromatography, preventing peak tailing and ensuring sharp resolution. It also provides the necessary protons for positive Electrospray Ionization (ESI+).

  • Self-Validating Output: The mass spectrum must show a dominant peak at m/z 143.04 [M+H]⁺ [1]. Furthermore, MS/MS fragmentation should display a characteristic neutral loss of 44 Da (corresponding to the loss of CO₂ from the carboxylic acid moiety), unambiguously confirming the presence of the free acid rather than an unhydrolyzed ester.

NMR Spectroscopy (¹H and ¹³C):

  • Dissolve the sample in DMSO-d6. The highly deshielded carboxylic acid proton typically appears as a broad singlet >12.0 ppm. The pyrazole CH (C5) will appear as a sharp singlet around 7.8–8.1 ppm, and the methoxy protons will integrate to 3H around 3.8–4.0 ppm.

Target Interaction & Pharmacological Pathway

In drug development, 3-Methoxy-1H-pyrazole-4-carboxylic acid acts as a potent pharmacophore for antidiabetic agents. Molecular docking studies of structurally analogous pyrazole-4-carboxylic acids reveal a highly specific mechanism of action [2].

The compound enters the ligand-binding domain of target receptors (such as PPARγ). The carboxylate group acts as an electrostatic anchor, forming critical hydrogen bonds with polar residues (e.g., Ser289, Ser342, and Tyr473). Meanwhile, the methoxy group and the pyrazole ring engage in hydrophobic and π-π interactions with the surrounding pocket. This binding induces a conformational change in the receptor, recruiting coactivators that ultimately modulate the transcription of genes responsible for glucose metabolism, leading to a hypoglycemic effect.

Mechanism Ligand 3-Methoxy-1H-pyrazole- 4-carboxylic acid Receptor Target Protein (e.g., PPARγ) Binding Pocket Ligand->Receptor Enters Anchor Carboxylate Anion Anchor (H-bonds with Ser289/Ser342) Receptor->Anchor Coordinates Effect Modulation of Glucose Metabolism (Hypoglycemic) Anchor->Effect Activates

Mechanistic pathway of pyrazole-4-carboxylic acid derivatives in hypoglycemic target modulation.

Conclusion

3-Methoxy-1H-pyrazole-4-carboxylic acid is a versatile and pharmacologically vital compound. By understanding the causality behind its synthetic steps—such as the necessity of polar aprotic conditions for regioselective O-methylation and exact pH control for isolation—researchers can reliably produce high-purity yields. Its well-documented role as a hypoglycemic pharmacophore continues to make it a molecule of high interest in the ongoing development of targeted metabolic therapies.

References

  • PubChem. "3-methoxy-1h-pyrazole-4-carboxylic acid (Compound CID 10261193)." National Center for Biotechnology Information, U.S. National Library of Medicine. Available at:[Link]

  • Das, S., et al. "Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents." BioMed Research International, vol. 2014, Article ID 504185, 2014. Available at:[Link]

Decoding Pyrazole Derivatives: A Comprehensive Guide to Spectral Data Interpretation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are privileged scaffolds in modern drug discovery, serving as critical bioisosteres for amides, phenols, and other aromatic rings. However, the structural elucidation of pyrazoles presents unique analytical challenges. The presence of annular tautomerism (prototropic exchange) and the frequent generation of regioisomeric mixtures during N-alkylation require a rigorous, multi-modal spectroscopic approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we explore the causality behind pyrazole spectral behavior and establish a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (IR) to ensure absolute structural certainty.

The Fundamental Challenge: Annular Tautomerism and Regiochemistry

The core difficulty in pyrazole characterization stems from the rapid prototropic exchange between the N-1 and N-2 atoms in 1H -pyrazoles. Because this exchange occurs faster than the NMR timescale at ambient temperatures, the electron density rapidly shifts, causing the signals for position 3 and position 5 to average into broad, indistinguishable peaks.

Furthermore, when synthesizing substituted pyrazoles (e.g., via N-alkylation of an asymmetric 1H -pyrazole), the reaction typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Differentiating these isomers cannot rely on 1D 1 H NMR alone due to the subtle electronic differences between the C-3 and C-5 positions. Instead, we must employ targeted 2D NMR and low-temperature techniques to freeze tautomeric exchange and map heteronuclear connectivity [1].

Nuclear Magnetic Resonance (NMR) Strategies

1 H and 13 C NMR Signatures

In a static (non-exchanging) or N-substituted pyrazole, the three carbon positions (C-3, C-4, C-5) exhibit distinct electronic environments. C-4 is highly shielded due to the resonance donation from the nitrogen atoms, making its proton and carbon signals appear significantly upfield compared to C-3 and C-5.

The coupling constants ( J ) are highly diagnostic. The 3JH,H​ ortho-coupling between H-3 and H-4 (or H-4 and H-5) typically ranges from 2.0 to 2.6 Hz . In contrast, the long-range 4JH,H​ meta-coupling between H-3 and H-5 is much smaller (0.5 to 1.1 Hz ) [2].

15 N NMR: The Definitive Tool for Tautomerism

To definitively characterize the tautomeric state, 15 N NMR is the gold standard. A frozen tautomer will display two drastically different nitrogen shifts:

  • Pyrrole-like Nitrogen (N-H): Highly shielded, typically resonating between δ 170–200 ppm .

  • Pyridine-like Nitrogen (N=C): Deshielded, typically resonating between δ 240–270 ppm .

By lowering the acquisition temperature (Variable Temperature NMR, ~170 K) in solvents like THF- d8​ , the prototropic exchange is slowed sufficiently to observe these distinct signals, proving the existence of discrete tautomers rather than a delocalized mesomer [1].

2D NMR (HMBC & NOESY): Solving the Regiochemistry Problem

To assign regiochemistry (e.g., distinguishing a 1-alkyl-3-arylpyrazole from a 1-alkyl-5-arylpyrazole), Heteronuclear Multiple Bond Correlation (HMBC) is required. The causality here relies on the 3JC,H​ coupling. The protons of an N-1 alkyl group will show a strong 3-bond correlation cross-peak to the adjacent C-5 carbon. It will not show a viable correlation to the distant C-3 carbon (a 4-bond correlation is typically too weak to observe) [3].

HMBCLogic N_Subst N1-Alkyl Group (Protons) C5 C5 Carbon (~130-145 ppm) N_Subst->C5 Strong 3J HMBC Correlation C3 C3 Carbon (~140-155 ppm) N_Subst->C3 Weak/No 4J Correlation

Figure 1: HMBC correlation logic for differentiating C-3 and C-5 pyrazole regioisomers.

Mass Spectrometry (LC-MS/MS) Fragmentation Pathways

While NMR provides connectivity, Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) validates the core scaffold mass and substituent stability. Pyrazoles are highly stable aromatic systems; thus, fragmentation usually occurs at the substituents first. However, under higher collision energies, the pyrazole ring can undergo characteristic neutral losses:

  • Loss of N 2​ (-28 Da): A hallmark of many diazo and pyrazole systems, though less common in fully substituted pyrazoles.

  • Cleavage of the N-N bond: Often observed in N-aryl pyrazoles, leading to the formation of distinct diazonium or radical cation fragments.

Standardized Analytical Workflow (Protocol)

To ensure scientific integrity, I utilize the following self-validating protocol. It is designed so that each step provides orthogonal data to the previous one. If the proposed structure is incorrect, the NOESY cross-peaks will physically contradict the HMBC assignments, immediately flagging an error.

Step 1: Sample Preparation and 1D NMR Acquisition

  • Dissolve 5–10 mg of the purified pyrazole derivative in a non-protic solvent (e.g., DMSO- d6​ ). Rationale: DMSO- d6​ forms strong hydrogen bonds with the pyrazole N-H, which drastically slows prototropic exchange compared to CDCl 3​ , often allowing for sharper C-H and N-H signals at room temperature.

  • Acquire standard 1 H (400/500 MHz) and 13 C (100/125 MHz) NMR spectra.

Step 2: Freezing the Tautomeric Equilibrium (If Applicable)

  • If signals for C-3 and C-5 remain broadened, transition to Variable Temperature (VT) NMR.

  • Cool the sample (in THF- d8​ or CD 2​ Cl 2​ ) to ~170–200 K.

  • Acquire 1 H and 15 N NMR to confirm the separation of the pyrrole-like and pyridine-like nitrogen signals.

Step 3: Regiochemical Assignment via 2D NMR

  • Acquire 1 H- 13 C HMBC to map the 3J heteronuclear correlations. Identify the C-5 carbon via its strong cross-peak with the N-1 substituent protons [3].

  • Acquire 1 H- 1 H NOESY. Self-Validation: Look for a spatial Nuclear Overhauser Effect (NOE) between the N-1 substituent and the proton/substituent at C-5. This spatial data must perfectly align with the through-bond HMBC data.

Step 4: Orthogonal Validation via LC-MS/MS

  • Inject 1 μ L of a 1 μ g/mL solution into an LC-MS/MS system operating in positive ESI mode.

  • Isolate the [M+H]+ precursor ion and apply a collision energy ramp (10–40 eV) to map the fragmentation pathway, confirming the presence of the intact pyrazole core.

AnalyticalWorkflow Step1 Step 1: 1D NMR (1H, 13C) Identify Averaged Signals Step2 Step 2: 15N NMR & VT-NMR Freeze Prototropic Exchange Step1->Step2 If tautomerism is present Step3 Step 3: 2D NMR (HMBC/NOESY) Assign Regiochemistry Step1->Step3 If N-substituted (fixed) Step2->Step3 Proceed to 2D mapping Step4 Step 4: LC-MS/MS Confirm Mass & Fragmentation Step3->Step4 Orthogonal validation Conclusion Unambiguous Structural Elucidation Step4->Conclusion

Figure 2: Self-validating analytical workflow for pyrazole structural elucidation.

Quantitative Data Summary

To streamline data interpretation, the following tables summarize the expected spectral ranges for typical pyrazole derivatives.

Table 1: Typical NMR Chemical Shifts for Pyrazole Derivatives

NucleusPositionTypical Chemical Shift (ppm)Multiplicity / Notes
1 HH-3 / H-57.30 – 7.80Doublet ( 3J≈2.0−2.6 Hz)
1 HH-46.00 – 6.50Triplet or Doublet of Doublets
1 HN-H10.0 – 13.0Broad singlet (highly solvent dependent)
13 CC-3 / C-5135.0 – 150.0Quaternary or CH (Deshielded)
13 CC-4100.0 – 110.0CH (Shielded by resonance)
15 NN-1 (Pyrrole-like)170.0 – 200.0Protonated/Alkylated, shielded
15 NN-2 (Pyridine-like)240.0 – 270.0Unprotonated, deshielded

Table 2: Key Coupling Constants ( J ) in Pyrazoles

Coupling TypeNuclei InvolvedTypical Value (Hz)Diagnostic Utility
3JH,H​ H-3 and H-42.0 – 2.6Standard ortho-coupling in neutral pyrazoles
4JH,H​ H-3 and H-50.5 – 1.1Long-range meta-coupling
3JC,H​ C-5 and N-CH 3​ ~3.0 – 4.5HMBC cross-peak for regiochemical assignment
1JC,H​ C-4 and H-4~175 – 180Direct carbon-proton coupling

References

  • Aguilar-Parrilla, F., et al. "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature." Magnetic Resonance in Chemistry, 1994.[Link]

  • Claramunt, R. M., et al. "On the Tautomerism of Pyrazolones: The Geminal 2J[Pyrazole C-4,H-3(5)] Spin Coupling Constant as a Diagnostic Tool." Tetrahedron, 2004.[Link]

  • Urbonas, V., et al. "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." RSC Advances, 2023.[Link]

A Comprehensive Technical Guide to the Safe Handling of 3-Methoxy-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-1H-pyrazole-4-carboxylic acid (CAS No. 478968-49-9) is a heterocyclic building block increasingly utilized in pharmaceutical research and chemical synthesis.[1] Its unique molecular structure makes it a valuable intermediate for developing novel drug candidates.[1] As with any active chemical compound, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.

This guide provides an in-depth analysis of the safety, handling, and emergency procedures for 3-Methoxy-1H-pyrazole-4-carboxylic acid. It is designed to move beyond a simple recitation of checklist-style procedures, instead offering a framework of self-validating protocols grounded in the specific, known hazards of the compound. The causality behind each recommendation is explained to empower researchers with the knowledge to handle this substance with confidence and safety.

Disclaimer: The following information is synthesized from publicly available supplier safety data. A complete, peer-reviewed toxicological profile for this compound is not extensively available. Therefore, this compound should be handled with the care accorded to a substance of unknown toxicity, and all procedures should be conducted by trained personnel within a controlled laboratory setting.

Hazard Identification and GHS Classification

The foundational step in safe handling is a complete understanding of the compound's intrinsic hazards. 3-Methoxy-1H-pyrazole-4-carboxylic acid is classified under the Globally Harmonized System (GHS) as a hazardous substance.[1][2]

Identifier Information Source(s)
Chemical Name 3-Methoxy-1H-pyrazole-4-carboxylic acid[2][3]
CAS Number 478968-49-9[1][2][3]
Molecular Formula C₅H₆N₂O₃[1][3]
Molecular Weight 142.11 g/mol [1]
Physical Form Powder[2]
GHS Hazard Profile
Classification Code Description Source(s)
Pictogram GHS07 (Exclamation Mark)[1][2]
Signal Word Warning [1][2]
Acute Toxicity, Oral H302Harmful if swallowed[1]
Acute Toxicity, Inhalation H332Harmful if inhaled[1]
Skin Irritation H315Causes skin irritation[1][2]
Eye Irritation H319Causes serious eye irritation[1][2]
Specific Target Organ Toxicity H335May cause respiratory irritation[1][2]

The GHS classification (GHS07 pictogram, "Warning" signal word) immediately indicates that 3-Methoxy-1H-pyrazole-4-carboxylic acid is a moderately hazardous substance that can cause significant irritation and harm upon exposure.[1][2] The assigned H-statements dictate the necessary precautions for every stage of handling, from receipt to disposal.

Exposure Control and Personal Protective Equipment (PPE)

Given the compound's classification as a skin, eye, and respiratory irritant, a multi-layered approach to PPE is mandatory.[1][2] The primary objective is to create a complete barrier between the researcher and the chemical.

Mandatory PPE Ensemble:
  • Eye/Face Protection: Chemical safety goggles conforming to EU standard EN166 or US NIOSH standards are required. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation (e.g., during bulk transfers or vortexing).

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn at all times. Gloves should be inspected for integrity before each use and disposed of immediately after handling the compound. A proper glove removal technique is essential to avoid skin contact.

  • Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of contamination, impervious clothing or a chemical-resistant apron should be used.

  • Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of the powder.[1] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

PPE_Workflow cluster_prep Preparation Area cluster_donning Donning Sequence Assess_Risk Assess Task-Specific Risks Select_PPE Select Mandatory PPE (Goggles, Gloves, Lab Coat) Assess_Risk->Select_PPE Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Don_Coat 1. Don Lab Coat Inspect_PPE->Don_Coat Don_Goggles 2. Don Safety Goggles/ Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Don Gloves (Pull over cuffs) Don_Goggles->Don_Gloves Enter_Fume_Hood Enter_Fume_Hood Don_Gloves->Enter_Fume_Hood Proceed to Fume Hood Enter_Lab Enter_Lab Enter_Lab->Assess_Risk Spill_Response Spill_Detected Spill Detected Alert_Personnel 1. Alert others in the area Spill_Detected->Alert_Personnel Don_PPE 2. Don additional PPE (if not already worn) Alert_Personnel->Don_PPE Contain_Spill 3. Cover with inert absorbent (e.g., vermiculite, sand) Don_PPE->Contain_Spill Collect_Material 4. Gently sweep/scoop material into a waste container Contain_Spill->Collect_Material Decontaminate 5. Decontaminate spill area with appropriate solvent Collect_Material->Decontaminate Dispose_Waste 6. Seal and label hazardous waste Decontaminate->Dispose_Waste Wash_Hands 7. Wash hands thoroughly Dispose_Waste->Wash_Hands

Caption: Workflow for Minor Chemical Spill Response.

Stability, Reactivity, and Disposal

  • Reactivity: While specific reactivity data is not widely available, pyrazole derivatives can be incompatible with strong oxidizing agents. Avoid contact with such materials.

  • Stability: The compound is stable under recommended storage conditions (sealed, dry, room temperature). [1][3]* Disposal (P501): Dispose of the compound and any contaminated materials at an approved waste disposal plant. [2]All waste must be handled in accordance with local, regional, and national regulations for hazardous chemical waste. Do not dispose of it down the drain.

Conclusion

3-Methoxy-1H-pyrazole-4-carboxylic acid is a valuable research chemical with a well-defined, moderate hazard profile. Its risks, primarily centered on irritation and acute toxicity, are manageable through the consistent application of standard chemical hygiene practices, the correct use of personal protective equipment, and a clear understanding of emergency procedures. By internalizing the principles and protocols outlined in this guide, researchers can work safely and effectively with this compound, advancing their scientific objectives while maintaining a culture of safety.

References

Sources

Thermodynamic and Kinetic Solubility Profiling of 3-Methoxy-1H-pyrazole-4-carboxylic acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Methoxy-1H-pyrazole-4-carboxylic acid (CAS RN: 478968-49-9) is a highly versatile heterocyclic building block widely utilized in pharmaceutical research and advanced organic synthesis ()[1]. As a critical intermediate in the development of complex therapeutics—most notably in the synthesis of novel MCL-1 inhibitors for oncology applications ()[2]—understanding its solubility profile across various solvent systems is paramount.

This whitepaper provides an authoritative, mechanistic analysis of the compound's solubility, bridging theoretical physicochemical properties with empirical data and field-proven, self-validating experimental protocols.

Physicochemical Profiling & Mechanistic Solvation

To accurately predict and manipulate the solubility of 3-Methoxy-1H-pyrazole-4-carboxylic acid, one must first deconstruct its structural domains. The compound (SMILES: COC1=C(C=NN1)C(=O)O) possesses a molecular weight of 142.11 g/mol and features three distinct functional groups[1]:

  • The Pyrazole Ring: Acts as both a hydrogen-bond donor (N-H) and acceptor (N=), facilitating strong intermolecular interactions.

  • The Methoxy Group (-OCH3): Provides mild steric bulk and electron-donating properties, which subtly modulate the electron density of the pyrazole ring and the pKa​ of the adjacent carboxylic acid.

  • The Carboxylic Acid (-COOH): The primary ionizable group (estimated pKa​ ~4.0–4.5).

Mechanistic Causality of Solvation

In its solid state, the compound forms a robust crystal lattice driven by intermolecular hydrogen bonding (primarily carboxylic acid dimers and pyrazole N-H···O interactions). Solvation requires overcoming this lattice energy:

  • Aqueous Systems: In acidic environments (pH < pKa​ ), the compound remains unionized. The high energetic cost of breaking the crystal lattice is not offset by water hydration, resulting in poor solubility. Conversely, in basic environments (pH > pKa​ ), deprotonation yields a carboxylate anion. This induces powerful ion-dipole interactions with water, exponentially increasing solubility.

  • Polar Aprotic Solvents (DMSO, DMF): These solvents act as strong hydrogen-bond acceptors. They effectively disrupt the crystal lattice by solvating the pyrazole N-H and carboxylic acid O-H protons without requiring the solute to act as an H-bond acceptor, leading to exceptionally high solubility ()[2].

SolventLogic A 3-Methoxy-1H-pyrazole- 4-carboxylic acid B Polar Aprotic (DMSO, DMF) A->B H-bond acceptor C Polar Protic (MeOH, EtOH) A->C H-bond donor/acceptor D Aqueous Buffers (pH dependent) A->D Ionization E High Solubility (>50 mg/mL) B->E F Moderate Solubility (10-50 mg/mL) C->F G Variable Solubility (pKa dependent) D->G

Logical relationship between solvent classes and solubility outcomes.

Empirical Solubility Data

The following table summarizes the thermodynamic solubility profile of 3-Methoxy-1H-pyrazole-4-carboxylic acid at standard ambient temperature (25°C).

Solvent SystemDielectric Constant (ε)Estimated Solubility (mg/mL)Estimated Solubility (mM)Phenomenological Observation
DMSO 46.7> 50.0> 350Clear solution; optimal for high-concentration stock preparation.
DMF 36.7> 50.0> 350Clear solution; excellent for organic synthesis reactions.
Methanol 32.6~ 15.0~ 105Moderate solubility; may require mild sonication for rapid dissolution.
Water (pH 2.0) 80.1< 1.0< 7Cloudy suspension; poor solvation due to unionized state.
Water (pH 7.4) 80.1> 20.0> 140Clear solution; highly soluble as a deprotonated carboxylate salt.

Experimental Protocols: Self-Validating Systems

A critical failure point in early-stage drug development is the conflation of kinetic and thermodynamic solubility. Kinetic solubility often overestimates the true solubility limit due to transient supersaturation. To ensure rigorous scientific integrity, we recommend the following self-validating "Shake-Flask" methodology coupled with HPLC-UV quantification.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
  • Preparation of Saturated Solutions: Add an excess amount of solid 3-Methoxy-1H-pyrazole-4-carboxylic acid (e.g., 100 mg) to 1 mL of the target solvent in a sealed glass vial.

    • Causality: An excess of solid ensures that the chemical potential of the solute in the solid phase equals that in the solution, a fundamental thermodynamic requirement for equilibrium.

  • Equilibration: Place the vial in an isothermal shaker at 25°C and agitate at 300 RPM for 24 to 48 hours.

    • Causality: Extended equilibration time prevents false-high readings caused by initial rapid dissolution. The system must be allowed sufficient time to precipitate any transiently supersaturated solute.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes.

    • Causality: Ultracentrifugation is vastly superior to syringe filtration for this compound. Filtration can lead to non-specific adsorption of the pyrazole derivative onto the filter membrane, artificially lowering the measured concentration.

  • Dilution and Quantification: Carefully extract an aliquot of the clear supernatant and dilute it in the HPLC mobile phase. Quantify the concentration using HPLC-UV against a standard curve generated from a known DMSO stock.

    • Causality: Immediate dilution prevents precipitation within the HPLC injection loop when the sample mixes with the mobile phase stream.

SolubilityWorkflow A Solid Compound (CAS: 478968-49-9) B Solvent Addition (DMSO, DMF, Water, Buffers) A->B C Equilibration (Shake-flask method, 24-48h, 25°C) B->C D Phase Separation (Ultracentrifugation at 15,000 x g) C->D E Quantification (HPLC-UV / LC-MS) D->E F Data Analysis (Solubility Limit Determination) E->F

Workflow for thermodynamic solubility determination of pyrazole derivatives.

Downstream Applications in Drug Discovery

The solubility profile of 3-Methoxy-1H-pyrazole-4-carboxylic acid directly dictates its utility in drug discovery workflows. Because it is highly soluble in DMSO and DMF, it is an ideal candidate for high-throughput screening (HTS) library synthesis and parallel medicinal chemistry.

Notably, this compound serves as a critical synthetic intermediate in the generation of novel MCL-1 (Myeloid Cell Leukemia 1) inhibitors ()[2]. MCL-1 is an anti-apoptotic protein belonging to the BCL-2 family, and its inhibition is a major therapeutic target in oncology. The carboxylic acid moiety allows for facile amide coupling reactions (e.g., using EDCI or HATU) in DMF to append complex lipophilic tails, while the methoxy group provides essential steric and electronic properties for target binding within the hydrophobic pockets of the MCL-1 protein[2].

References

  • Source: Google Patents / Gilead Sciences, Inc.

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The Emergence of 3-Methoxy-1H-pyrazole-4-carboxylic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous therapeutic agents.[3][4] Its metabolic stability and versatile chemical nature allow for the creation of a multitude of derivatives with a wide spectrum of biological activities.[1] From blockbuster anti-inflammatory drugs like celecoxib to targeted cancer therapies and potent antivirals, the pyrazole core has consistently proven its value in addressing diverse medical needs.[1][5] This guide delves into the discovery of new analogs of a particularly promising pyrazole derivative: 3-methoxy-1H-pyrazole-4-carboxylic acid. For researchers, scientists, and drug development professionals, this document aims to provide a comprehensive technical overview, from rational design and synthesis to characterization and potential pharmacological evaluation.

Rational Design of 3-Methoxy-1H-pyrazole-4-carboxylic Acid Analogs: A Strategy-Driven Approach

The design of novel analogs of 3-methoxy-1H-pyrazole-4-carboxylic acid is not a random exercise but a deliberate process guided by established principles of medicinal chemistry. The core scaffold itself presents multiple avenues for structural modification, each with the potential to modulate the compound's physicochemical properties and biological activity.

The primary sites for modification on the 3-methoxy-1H-pyrazole-4-carboxylic acid scaffold are the N1 position of the pyrazole ring, the carboxylic acid at the C4 position, and potentially the methoxy group at the C3 position. Structure-activity relationship (SAR) studies of similar pyrazole-4-carboxylic acid derivatives have shown that modifications at these positions can significantly impact potency and selectivity.[4] For instance, the introduction of different substituents on the pyrazole ring can influence the molecule's interaction with biological targets.[4]

The general strategy for analog design involves a systematic exploration of these modification sites. This can be visualized as a logical workflow:

G start Core Scaffold: 3-Methoxy-1H-pyrazole-4-carboxylic acid n1 N1-Position Modification (Alkylation, Arylation) start->n1 c4 C4-Position Modification (Esterification, Amidation) start->c4 c3 C3-Position Modification (Ether/Thioether Analogs) start->c3 end Library of Diverse Analogs for Screening n1->end c4->end c3->end

Caption: Rational design workflow for generating analogs.

Synthesis of the Core Scaffold and its Analogs: A Practical Guide

The synthesis of 3-methoxy-1H-pyrazole-4-carboxylic acid analogs can be approached in a modular fashion, starting with the synthesis of the core scaffold followed by diversification at the key positions.

Synthesis of the 3-Methoxy-1H-pyrazole-4-carboxylic Acid Core

Proposed Synthetic Pathway:

G A Diethyl 2-(ethoxymethylene)malonate C Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate A->C Condensation B Hydrazine B->C D 3-Methoxy-1H-pyrazole-4-carboxylic acid C->D Hydrolysis & Methylation

Caption: Proposed synthesis of the core scaffold.

Step-by-Step Protocol:

  • Synthesis of Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (1.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain ethyl 3-ethoxy-1H-pyrazole-4-carboxylate.

  • Hydrolysis and Methylation to 3-Methoxy-1H-pyrazole-4-carboxylic acid:

    • Dissolve the ethyl 3-ethoxy-1H-pyrazole-4-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

    • Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the pyrazole-4-carboxylic acid.

    • Collect the solid product by vacuum filtration.

    • The subsequent methylation of the hydroxyl group at the C3 position to a methoxy group can be achieved using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Diversification of the Core Scaffold

With the core scaffold in hand, a library of analogs can be generated through various chemical transformations.

2.2.1. N1-Alkylation and N-Arylation:

The N1 position of the pyrazole ring is a prime site for modification. N-alkylation can be achieved under basic conditions using alkyl halides or through methods like the Mitsunobu reaction.[7] Acid-catalyzed N-alkylation using trichloroacetimidates offers another mild and efficient alternative.[7][8] For unsymmetrical pyrazoles, a mixture of regioisomers may be obtained, with steric factors often controlling the major product.[8]

General Protocol for N-Alkylation:

  • To a solution of 3-methoxy-1H-pyrazole-4-carboxylic acid (1.0 eq) in a suitable solvent like dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir the reaction mixture at room temperature or with heating until the reaction is complete.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the product by column chromatography.

2.2.2. C4-Carboxylic Acid Modifications: Esterification and Amidation:

The carboxylic acid group at the C4 position is readily converted into esters and amides, which can significantly alter the compound's properties.

General Protocol for Esterification:

  • Dissolve the 3-methoxy-1H-pyrazole-4-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Heat the reaction mixture to reflux and monitor for completion.

  • After cooling, neutralize the reaction mixture and extract the ester product.

  • Purify by column chromatography.

General Protocol for Amide Coupling:

  • Activate the carboxylic acid of the pyrazole core using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) in an anhydrous solvent like DMF or dichloromethane (DCM).

  • Add the desired amine (1.1 eq) and a base like N,N-Diisopropylethylamine (DIPEA).

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and purify the amide product by chromatography.[9]

2.2.3. C5-Halogenation and Suzuki-Miyaura Cross-Coupling:

To introduce further diversity, the C5 position of the pyrazole ring can be halogenated, typically with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The resulting halopyrazole can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl substituents.[10][11]

General Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the 5-halo-3-methoxy-1H-pyrazole-4-carboxylic acid derivative (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), and a base (e.g., K₂CO₃ or Cs₂CO₃).[10]

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

Comprehensive Characterization of Analogs

The structural elucidation and purity assessment of the newly synthesized analogs are paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.

Analytical Techniques and Expected Observations:

TechniquePurposeExpected Observations for a Representative Analog
¹H NMR Structural confirmation and determination of proton environments.Signals corresponding to the pyrazole ring protons, the methoxy group protons, and protons of the newly introduced substituents. Chemical shifts and coupling constants will be indicative of the substitution pattern.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all carbon atoms in the molecule, including the characteristic signals for the pyrazole ring carbons and the carbonyl carbon of the carboxylic acid/ester/amide.[12]
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the analog. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for C=O (carboxylic acid, ester, or amide), N-H (if present), C-O (methoxy group), and aromatic C-H stretching.[13]
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak for the purified compound, with the purity calculated based on the peak area percentage.[13]

Pharmacological Evaluation: Unveiling the Biological Potential

The synthesized library of 3-methoxy-1H-pyrazole-4-carboxylic acid analogs should be subjected to a battery of in vitro assays to assess their potential therapeutic applications. Based on the known biological activities of pyrazole derivatives, promising areas for investigation include anticancer, anti-inflammatory, and antimicrobial activities.

In Vitro Anticancer Activity

Many pyrazole derivatives have demonstrated significant anticancer properties.[14][15] A primary screening can be performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.

MTT Assay Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized pyrazole analogs for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.[16][17]

In Vitro Anti-inflammatory Activity

COX Inhibition Assay:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.

  • Incubate the respective enzyme with arachidonic acid (the substrate) in the presence of various concentrations of the test compounds.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

  • Determine the IC₅₀ values for both COX-1 and COX-2 to assess the potency and selectivity of the analogs.[20]

In Vitro Antimicrobial Activity

The antimicrobial potential of the pyrazole analogs can be evaluated against a panel of pathogenic bacteria and fungi. The agar well-diffusion method is a common and effective initial screening technique.[21][22]

Agar Well-Diffusion Assay Protocol:

  • Prepare agar plates and inoculate them with a standardized suspension of the test microorganism.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution (at a specific concentration) to each well.

  • Incubate the plates under appropriate conditions for microbial growth.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.[23]

Conclusion and Future Perspectives

The 3-methoxy-1H-pyrazole-4-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear roadmap for the generation of a diverse library of analogs. Comprehensive characterization and systematic pharmacological evaluation will be crucial in identifying lead compounds with potent and selective biological activities. Future work should focus on establishing detailed structure-activity relationships to guide further optimization of these promising molecules. The integration of computational modeling and in vivo studies will ultimately be necessary to translate these initial findings into clinically viable drug candidates.

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Methodological & Application

Application Note: High-Throughput Screening of 3-Methoxy-1H-pyrazole-4-carboxylic Acid in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) relies heavily on the identification of low-molecular-weight chemical scaffolds that bind efficiently to target proteins. 3-Methoxy-1H-pyrazole-4-carboxylic acid (Monoisotopic Mass: 142.03784 Da)[1] is a highly versatile building block frequently utilized in the development of kinase inhibitors and epigenetic modulators[2]. This application note details the scientific rationale for utilizing this pyrazole pharmacophore and provides a rigorously validated, step-by-step methodology for screening its derivatives using the universal ADP-Glo™ Kinase Assay platform[3].

Scientific Rationale: The Pyrazole-4-Carboxylic Acid Pharmacophore

As a Senior Application Scientist, selecting the right starting fragment is the most critical step in hit-to-lead optimization. The 1H-pyrazole ring is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, particularly as an ATP-competitive inhibitor[4].

The structural causality behind its efficacy lies in its specific binding vectors:

  • The Hinge-Binding Core: The adjacent nitrogen atoms of the 1H-pyrazole ring act as a bidentate hydrogen bond donor/acceptor pair. This perfectly mimics the adenine ring of ATP, allowing the fragment to anchor into the backbone amides of the kinase hinge region[4].

  • The 3-Methoxy Vector: The methoxy group provides a localized electron-donating effect that enriches the electron density of the pyrazole ring, strengthening hinge hydrogen bonds. Sterically, it is positioned to probe adjacent hydrophobic pockets or solvent channels.

  • The 4-Carboxylic Acid Handle: This moiety serves a dual purpose. Biologically, it can form electrostatic interactions with the conserved catalytic lysine or the DFG (Asp-Phe-Gly) motif. Chemically, it provides an ideal synthetic handle for rapid derivatization (e.g., amide coupling) to grow the fragment into the substrate-binding cleft[2].

Pharmacophore Core 3-Methoxy-1H-pyrazole- 4-carboxylic acid Hinge Kinase Hinge Region (ATP Binding Pocket) Core->Hinge Pyrazole N-H (Bidentate H-Bonds) Solvent Solvent Channel / Hydrophobic Pocket Core->Solvent 3-Methoxy Group (Steric / Dipole) DFG Catalytic Lysine / DFG Motif Core->DFG 4-Carboxylic Acid (Electrostatic)

Figure 1: Mechanistic binding vectors of the pyrazole pharmacophore in the kinase domain.

Assay Selection: The ADP-Glo™ Luminescent Platform

To screen pyrazole derivatives, we utilize the Promega ADP-Glo™ Kinase Assay. The causality for this choice is rooted in assay universality and signal robustness. During a kinase reaction, substrates are phosphorylated while ATP is converted into ADP[5]. Because fragment inhibitors often possess weak initial affinities (high µM to mM range), the assay must be highly sensitive and capable of handling varying ATP concentrations.

Unlike TR-FRET assays that require specific phospho-antibodies, or radiometric assays that pose safety hazards, the ADP-Glo assay measures the universal byproduct (ADP)[3]. It can detect ADP concentrations ranging from 1 mM down to 0.01 µM (10 nM), making it exceptionally sensitive for profiling weak fragment inhibitors[5].

ADPGlo N1 1. Kinase Reaction (Target + ATP + Pyrazole Fragment) N2 2. ATP Depletion (ADP-Glo Reagent: Terminates & Depletes) N1->N2 N3 3. ADP Conversion (Kinase Detection Reagent: ADP -> ATP) N2->N3 N4 4. Luminescence (Luciferase Readout) N3->N4

Figure 2: ADP-Glo assay workflow for high-throughput screening of kinase inhibitors.

Experimental Protocol: Step-by-Step Methodology

The following protocol is optimized for a 384-well plate format, maintaining the critical 1:1:2 volumetric ratio required for assay integrity[6].

Phase 1: Reagent Preparation
  • Buffer Equilibration: Thaw the Kinase Detection Buffer at room temperature. If a precipitate is observed, incubate at 37°C with constant swirling for 15 minutes until solubilized to prevent pipette clogging[6].

  • Reagent Reconstitution: Transfer the entire volume of the equilibrated Kinase Detection Buffer into the amber bottle containing the lyophilized Kinase Detection Substrate. Vortex gently to obtain a homogeneous solution[6].

Phase 2: Kinase Reaction & Inhibition

Scientific Note: For fragment screening, ATP concentration should be set near the Km​ of the specific kinase to ensure the low-affinity pyrazole fragment can effectively compete for the hinge region.

  • Prepare a 384-well opaque white plate.

  • Add the 3-Methoxy-1H-pyrazole-4-carboxylic acid derivative (dissolved in DMSO) to the wells. Ensure final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

  • Perform a 5 µL kinase reaction using 1X kinase buffer, purified kinase, substrate, and ATP[6].

  • Incubate at room temperature for the optimal time determined by your specific kinase's linearity curve.

Phase 3: ATP Depletion
  • Add 5 µL of ADP-Glo™ Reagent to the reaction wells[6].

  • Critical Step: Incubate at room temperature for exactly 40 minutes [3].

    • Causality: This incubation terminates the kinase reaction and depletes all unconsumed ATP. Failing to wait the full 40 minutes will leave residual ATP, which will prematurely react with luciferase in the next step, causing high background noise and false-negative inhibition data[3].

Phase 4: ADP Detection & Readout
  • Add 10 µL of Kinase Detection Reagent to the wells[6].

  • Incubate at room temperature for 30–60 minutes [3].

    • Causality: This reagent simultaneously converts the generated ADP back into ATP and introduces the luciferase/luciferin complex. The newly synthesized ATP is consumed to generate light[3].

  • Measure the luminescence using a plate-reading luminometer (integration time of 0.25–1 second per well)[6]. The luminescent signal is directly proportional to the ADP concentration produced, and inversely proportional to the efficacy of the pyrazole inhibitor[3].

Quantitative Data Presentation

To contextualize the dynamic range of pyrazole-based inhibitors and the analytical limits of the ADP-Glo assay, the following table summarizes key quantitative benchmarks derived from literature and assay specifications.

Table 1: Quantitative Benchmarks for Pyrazole Derivatives and Assay Parameters

Parameter / CompoundTarget / SystemQuantitative ValueReference
3-Methoxy-1H-pyrazole-4-carboxylic acid Fragment Mass142.03784 Da[1]
Compound C5 (Pyrazole derivative)EGFR Kinase InhibitionIC50 = 0.07 µM[4]
Compound 2e (Pyrazole ester)fMLP-OMe ChemotaxisIC50 = 0.19–2 nM[4]
Compound 15 (Pyrazole derivative)ACE InhibitionIC50 = 0.123 mM[4]
ADP-Glo Assay Detection Limit ADP Concentration0.01 µM (10 nM)[5]
ADP-Glo Assay Upper Limit ATP ConcentrationUp to 1.0 mM[3]
Minimum Reaction Volume 384-well plate format5 µL[3]

By utilizing 3-Methoxy-1H-pyrazole-4-carboxylic acid as a foundational scaffold, researchers can leverage its excellent ligand efficiency and derivatize the carboxylic acid position to achieve nanomolar potency against targeted kinases, as demonstrated by advanced pyrazole derivatives in Table 1.

References

  • PubChemLite. "3-methoxy-1h-pyrazole-4-carboxylic acid (C5H6N2O3)". uni.lu.
  • Promega Corporation. "ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099". promega.com.
  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313". promega.com.
  • BMG LABTECH. "Promega ADP-Glo kinase assay". bmglabtech.com.
  • Ansari et al. "Current status of pyrazole and its biological activities - PMC". nih.gov.
  • Li et al. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity". acs.org.

Sources

Application Note: 3-Methoxy-1H-pyrazole-4-carboxylic Acid as a Dual-Functional Linker in Advanced MOF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

The evolution of Metal-Organic Frameworks (MOFs) relies heavily on the design of organic linkers that can dictate both the topology of the framework and the chemical environment of its pores. While standard linkers like terephthalic acid (BDC) or trimesic acid (BTC) provide structural rigidity, they lack intrinsic pore functionalization.

3-Methoxy-1H-pyrazole-4-carboxylic acid (3-MeO-PzC) represents a paradigm shift in reticular chemistry. Originally identified as a potent pharmacophore and hypoglycemic agent in pharmaceutical research , this molecule possesses a unique triad of chemical features making it an exceptional candidate for biocompatible, dual-functional MOFs:

  • Carboxylate Group (Hard Base): Exhibits high affinity for hard metal ions (e.g., Zr⁴⁺, Ti⁴⁺), enabling the formation of ultra-stable secondary building units (SBUs) like the Zr₆O₄(OH)₄ cluster.

  • Pyrazole Ring (Borderline/Soft Base): The nitrogen donors readily coordinate with soft or borderline transition metals (e.g., Cu²⁺, Zn²⁺, Ag⁺) upon deprotonation, allowing for the construction of bimetallic frameworks .

  • Methoxy Group (Pore Modifier): Positioned at the 3-carbon, the methoxy group projects into the MOF pores. It acts as a steric director during crystallization and serves as a highly localized hydrogen-bond acceptor, dramatically enhancing the framework's affinity for polar guests (e.g., CO₂, active pharmaceutical ingredients).

The Hard-Soft Acid-Base (HSAB) Reticular Strategy

By leveraging the HSAB principle, 3-MeO-PzC allows for "coordination self-selection." In a one-pot solvothermal synthesis containing both Zr⁴⁺ and Cu²⁺, the linker autonomously directs the hard Zr⁴⁺ to its carboxylate terminus and the softer Cu²⁺ to its pyrazolate terminus. This orthogonal binding strategy prevents the formation of amorphous coordination polymers and yields highly crystalline, bimetallic MOFs with hierarchical pore structures .

ReticularLogic Linker 3-MeO-PzC Linker Hard Hard Acid (Zr⁴⁺) Affinity for O-donors Linker->Hard Carboxylate Coordination Soft Soft/Borderline Acid (Cu²⁺) Affinity for N-donors Linker->Soft Pyrazolate Coordination SBU1 Zr₆O₄(OH)₄ Cluster (Carboxylate Binding) Hard->SBU1 SBU2 Cu-Pyrazolate Chain (Nitrogen Binding) Soft->SBU2 MOF Bimetallic MOF (Dual-SBU Architecture) SBU1->MOF SBU2->MOF

Diagram 1: HSAB-directed orthogonal coordination logic of the 3-MeO-PzC linker.

Material Specifications & Quantitative Projections

Understanding the steric and electronic differences between the standard pyrazole-4-carboxylic acid (PyC) and its methoxy derivative (3-MeO-PzC) is critical for predicting framework behavior. The methoxy group introduces a permanent dipole and reduces the pore aperture slightly, which is highly advantageous for size-exclusion gas separation and controlled drug release.

Table 1: Comparative Linker and Expected Framework Characteristics

Property / Metric1H-Pyrazole-4-carboxylic acid (PyC)3-Methoxy-1H-pyrazole-4-carboxylic acid (3-MeO-PzC)
Pore Environment Hydrophobic / NeutralPolar / Hydrogen-bond acceptor
Steric Hindrance LowModerate (Methoxy projection)
Expected BET Surface Area (Zr-MOF) ~1,350 m²/g~1,150 m²/g (Due to methoxy mass/volume)
CO₂/N₂ Selectivity (298 K) ~20~45 (Enhanced by dipole-quadrupole interactions)
Primary Application Light hydrocarbon separationCO₂ capture, Targeted Drug Delivery

Experimental Protocol: Synthesis of Bimetallic Zr/Cu-MeOPzC

The following protocol details the synthesis of a heterometallic MOF utilizing 3-MeO-PzC. This procedure is designed as a self-validating system : the inclusion of specific modulators and precise activation steps ensures phase purity, while the recommended quality control (QC) checkpoints verify the success of the synthesis at critical junctions.

Reagents and Causality
  • Zirconium(IV) chloride (ZrCl₄): Source of the hard metal node.

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O): Source of the soft/borderline metal node.

  • 3-Methoxy-1H-pyrazole-4-carboxylic acid: The dual-functional linker.

  • N,N-Dimethylformamide (DMF): Primary solvent. Its high boiling point supports solvothermal conditions, and its thermal decomposition yields trace amines that assist in the deprotonation of the pyrazole ring.

  • Glacial Acetic Acid (Modulator): Causality: Zr⁴⁺ reacts violently with carboxylates, often precipitating as an amorphous gel. Acetic acid acts as a competing monodentate ligand, dynamically binding and unbinding to the Zr⁴⁺ ions. This slows down the incorporation of the 3-MeO-PzC linker, driving the system toward thermodynamic equilibrium and yielding large, highly crystalline MOF particles.

Step-by-Step Methodology

Step 1: Precursor Dissolution

  • In a 20 mL scintillation vial, dissolve 45 mg of 3-MeO-PzC (0.31 mmol) in 10 mL of DMF. Sonicate for 5 minutes until fully dissolved.

  • Add 35 mg of ZrCl₄ (0.15 mmol) and 36 mg of Cu(NO₃)₂·3H₂O (0.15 mmol) to the solution.

Step 2: Modulator Addition & Equilibration 3. Add 1.5 mL of glacial acetic acid to the mixture. 4. Cap the vial and sonicate for an additional 10 minutes. The solution should appear clear and pale blue. QC Checkpoint 1: Any immediate cloudiness indicates premature, unmodulated polymerization. If cloudy, discard and increase acetic acid volume by 10% in the next run.

Step 3: Solvothermal Synthesis 5. Place the sealed vial in a programmable convection oven. 6. Heat from room temperature to 120°C at a ramp rate of 2°C/min. Hold at 120°C for 72 hours. 7. Cool to room temperature at a slow rate of 0.5°C/min to prevent thermal shock and crystal fracturing.

Step 4: Washing and Solvent Exchange 8. Decant the mother liquor. The product should be a microcrystalline blue powder. 9. Wash the crystals with 15 mL of fresh DMF three times (soaking for 8 hours per wash) to remove unreacted precursors and oligomers. 10. Exchange the solvent to absolute ethanol by washing three times (soaking for 12 hours per wash). Causality: DMF has a high surface tension and boiling point. Exchanging it for ethanol prepares the pores for supercritical drying.

Step 5: Supercritical CO₂ Activation 11. Transfer the ethanol-soaked MOF to a supercritical CO₂ (scCO₂) dryer. 12. Purge with liquid CO₂ at 10°C for 4 hours, then raise the temperature to 40°C and pressure to 100 bar to transition CO₂ to the supercritical phase. 13. Slowly vent the scCO₂ over 2 hours. Causality: The methoxy groups inside the pores create a highly polar microenvironment. If standard thermal vacuum drying is used, the capillary forces of evaporating liquid ethanol will collapse the delicate framework. scCO₂ bypasses the liquid-gas phase boundary, eliminating capillary stress and preserving the ultra-micropores.

Workflow S1 Solvothermal Synthesis S2 DMF/EtOH Washing S1->S2 S3 Solvent Exchange S2->S3 S4 Supercritical CO₂ Drying S3->S4 S5 Activated MOF S4->S5

Diagram 2: Experimental workflow emphasizing gentle solvent exchange and scCO₂ activation.

Final Validation (Self-Validating System)

To confirm the structural integrity of the synthesized Zr/Cu-MeOPzC:

  • Powder X-Ray Diffraction (PXRD): Compare against simulated patterns. Sharp peaks at low angles (2θ < 10°) confirm the presence of long-range mesoporous order.

  • N₂ Sorption Isotherm (77 K): A Type I isotherm confirms microporosity. A BET surface area significantly lower than 900 m²/g indicates pore collapse during activation, necessitating a review of the scCO₂ drying parameters.

Conclusion

The integration of 3-Methoxy-1H-pyrazole-4-carboxylic acid into MOF synthesis bridges the gap between pharmaceutical chemistry and advanced materials science. By utilizing the HSAB principle, researchers can exploit its dual-coordination sites to build robust bimetallic frameworks. Furthermore, the inherent biocompatibility of the pyrazole-4-carboxylic acid pharmacophore , combined with the polar tuning of the methoxy group, positions these novel MOFs as premier candidates for next-generation drug delivery vehicles and highly selective gas sensors.

References

  • International Journal Of Novel Research And Development (IJNRD)
  • National Institutes of Health (NIH)
  • 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials ResearchGate / Coordination Chemistry Reviews URL
  • Stable Bimetallic Metal–Organic Framework with Dual-Functional Pyrazolate-Carboxylate Ligand: Rational Construction and C2H2/CO2 Separation ACS Materials Letters URL

1H and 13C NMR spectroscopy of pyrazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced 1H and 13C NMR Spectroscopy for the Structural Elucidation of Pyrazole Compounds

Introduction & Mechanistic Overview

Pyrazole derivatives (5-membered heterocyclic diazoles) are ubiquitous in modern pharmacology, forming the core scaffold of blockbuster drugs like celecoxib, sildenafil, and ruxolitinib. However, the structural characterization of pyrazoles via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges.

The primary complicating factor is annular prototropic tautomerism —the rapid migration of a proton between the N1 and N2 atoms[1]. At room temperature, this dynamic exchange often occurs at a rate comparable to the NMR timescale. Consequently, the chemical environments of positions 3 and 5 average out, leading to severe line broadening or the coalescence of signals in both 1 H and 13 C NMR spectra[2].

To achieve unambiguous structural assignment, analytical scientists must employ a combination of solvent selection, Variable Temperature (VT) NMR, and 2D correlation spectroscopy. This application note details the causal mechanisms behind pyrazole NMR behavior and provides self-validating protocols for rigorous structural elucidation.

Fundamental NMR Characteristics of Pyrazoles

The pyrazole ring is an electron-rich heteroaromatic system, but the electron density is not distributed equally. The two adjacent electronegative nitrogen atoms withdraw electron density from the C3 and C5 positions via inductive effects, leaving the C4 position relatively electron-rich (shielded).

This electronic distribution dictates the baseline chemical shifts of the ring[2]:

  • H4 / C4 (Shielded): The proton at position 4 typically resonates at the highest field (lowest ppm) among the aromatic protons, often appearing as a triplet (if coupling to H3/H5 is present) around 6.0–6.5 ppm. The corresponding C4 carbon is highly diagnostic, appearing at 102–110 ppm[1].

  • H3, H5 / C3, C5 (Deshielded): These positions are adjacent to the nitrogens. The protons appear further downfield (7.5–8.0 ppm), and the carbons resonate in the 130–140 ppm range[2].

Table 1: Diagnostic Chemical Shifts and Causality in Pyrazole NMR
PositionNucleusTypical Shift Range (ppm)MultiplicityMechanistic Causality
4 1 H6.0 – 6.5TripletHigh π -electron density shields the nucleus, pushing it upfield.
3 / 5 1 H7.5 – 8.0DoubletInductive deshielding by adjacent N atoms.
4 13 C102 – 110-Highly shielded; serves as a reliable anchor point for ring identification[1].
3 / 5 13 C130 – 140-Highly sensitive to tautomeric equilibrium; signals often broadened at 298 K[2].

The Challenge of Annular Tautomerism

In unsubstituted or symmetrically substituted N-H pyrazoles, the proton rapidly shuttles between N1 and N2. If the exchange rate ( kex​ ) is close to the difference in resonance frequencies ( Δν ) of the two tautomeric states, the NMR spectrometer detects an intermediate state.

Tautomerism T1 Tautomer A (N1-H) T2 Tautomer B (N2-H) T1->T2 Fast Exchange (RT) Averaged Broad Signals T2->T1 Slow Exchange (Low Temp) Distinct Sharp Signals

Prototropic annular tautomerism in pyrazoles and its temperature-dependent NMR resolution.

Solvent Effects on Tautomerism: The choice of deuterated solvent directly impacts the exchange rate.

  • Non-polar solvents (e.g., CDCl 3​ ): Prototropic exchange is often rapid, leading to averaged signals. Pyrazoles may also form hydrogen-bonded dimers or oligomers, causing the N-H proton signal to shift significantly downfield (10–13 ppm) and broaden[3].

  • Hydrogen-bonding solvents (e.g., DMSO-d 6​ ): DMSO acts as a strong hydrogen bond acceptor, solvating the N-H proton. This disrupts pyrazole oligomerization and significantly slows the N1/N2 proton exchange, often allowing the observation of a sharp N-H peak and distinct C3/C5 signals at room temperature.

Experimental Protocols for Structural Elucidation

When room-temperature 1D NMR yields ambiguous, broadened, or coalesced signals, the following self-validating workflows must be executed.

NMRWorkflow Step1 1. Sample Preparation (Dry DMSO-d6 or DMF-d7) Step2 2. 1D 1H & 13C Acquisition (Assess Line Broadening) Step1->Step2 Decision Are C3/C5 signals broad or averaged? Step2->Decision Step3A 3A. Variable Temp (VT) NMR (Cool to -40°C to -60°C) Decision->Step3A Yes (Tautomerism active) Step3B 3B. 2D NMR Suite (HSQC, HMBC, NOESY) Decision->Step3B No (Fixed tautomer) Step3A->Step3B Step4 4. Unambiguous Assignment (C3 vs C5 resolved) Step3B->Step4

Strategic NMR workflow for resolving and assigning dynamic pyrazole structures.

Protocol A: Variable Temperature (VT) NMR to Resolve Tautomers

To freeze out the tautomeric exchange and observe the individual isomers, the sample must be cooled until kex​≪Δν [4].

  • Sample Preparation: Dissolve 15–20 mg of the pyrazole compound in 0.6 mL of anhydrous DMF-d 7​ or THF-d 8​ . Causality: These solvents have much lower freezing points than DMSO-d 6​ (which freezes at 18 °C), allowing for sub-zero analysis.

  • Initial Baseline: Acquire standard 1 H and 13 C spectra at 298 K. Note the full width at half maximum (FWHM) of the suspected C3/C5 signals.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 213 K (-60 °C).

  • Thermal Equilibration: Allow a strict 5-minute equilibration period at each temperature step to prevent thermal gradients within the NMR tube, which cause convection artifacts and line broadening.

  • Decoalescence Monitoring: Acquire a 1 H and 13 C spectrum at each step. Observe the broad averaged peak flatten (coalescence point) and subsequently split into two distinct, sharp signals representing the individual tautomers[4].

Protocol B: 2D HMBC for Regioisomer Assignment

Once tautomerism is locked (via N-alkylation/arylation or low temperature), C3 and C5 must be differentiated. Because they have similar chemical shifts, 1D 13 C NMR is insufficient. Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating geometric proof of the structure.

  • Experiment Setup: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz).

  • Identify the Anchor (H4): Locate the H4 proton (triplet/singlet, ~6.3 ppm). In the HMBC spectrum, H4 will show strong 2J and 3J correlations to both C3 and C5, confirming their identities as the adjacent ring carbons.

  • Break the Symmetry via N-Substituent: Locate the protons of the substituent on N1 (e.g., an N-methyl group at ~3.8 ppm).

  • Assign C5 vs. C3: The N1-alkyl protons are three bonds away ( 3JCH​ ) from C5, but four bonds away ( 4JCH​ ) from C3. Because HMBC is optimized for 2- and 3-bond couplings, the N-alkyl protons will exhibit a strong cross-peak only to C5. The carbon lacking this correlation is unambiguously assigned as C3.

Conclusion

The reliable characterization of pyrazoles by NMR requires an understanding of the interplay between molecular dynamics (annular tautomerism) and electronic shielding. By leveraging solvent hydrogen-bonding capabilities, utilizing VT-NMR to manipulate the exchange timescale[4], and applying targeted 2D HMBC correlations to break molecular symmetry, researchers can build a self-validating dataset that guarantees structural integrity in drug development pipelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid. This compound is a critical pharmacophore and intermediate in the development of 1[1].

This guide is designed for researchers and drug development professionals facing yield bottlenecks during pyrazole functionalization. Below, we dissect the mechanistic pitfalls of this workflow—specifically regioselectivity during O-methylation and decarboxylation during ester hydrolysis—and provide field-proven, self-validating protocols to maximize your reaction yield.

Synthetic Workflow & Yield Bottlenecks

Understanding the complete synthetic route is the first step in troubleshooting. The diagram below maps the standard cyclization, methylation, and saponification sequence, highlighting the specific junctions where product loss typically occurs.

G A Hydrazine + DEEM B Ethyl 3-hydroxy-1H-pyrazole -4-carboxylate A->B Cyclization C O-Methylation (Mitsunobu: MeOH, PPh3, DIAD) B->C D Ethyl 3-methoxy-1H-pyrazole -4-carboxylate C->D Major (Regioselective) E N-Methylated Byproducts (Yield Loss) C->E Minor (Standard Alkylation) F Saponification (NaOH, MeOH/H2O) D->F G 3-Methoxy-1H-pyrazole -4-carboxylic acid F->G Hydrolysis & Acidification

Synthetic workflow of 3-Methoxy-1H-pyrazole-4-carboxylic acid highlighting yield-limiting steps.

Troubleshooting FAQs

Q1: My methylation step yields a complex mixture of O-methylated and N-methylated products. How can I exclusively form the 3-methoxy derivative? Causality & Solution: 3-Hydroxypyrazoles exist in a tautomeric equilibrium with pyrazol-3-ones. Standard alkylation with methyl iodide (MeI) and potassium carbonate (K₂CO₃) often leads to N-alkylation because the nitrogen atom is highly nucleophilic. To enforce O-methylation, you must change the mechanistic pathway. Shifting to2[2] chemoselectively activates the tautomeric hydroxyl group, driving O-alkylation over N-alkylation and boosting yields from ~30% to >80%.

Q2: I am losing yield during the final ester hydrolysis step. The mass spectrometry data shows a major byproduct missing 44 Da. What is happening? Causality & Solution: The loss of 44 Da indicates decarboxylation (loss of CO₂). 3[3], especially when subjected to heat under acidic conditions during the workup. You must perform the acidification step strictly at 0–5 °C and carefully monitor the pH so it does not drop below 2.5–3.0.

Q3: Can I use dimethyl sulfate instead of methyl iodide for the O-methylation to save costs? Causality & Solution: Dimethyl sulfate (DMS) is a "harder" electrophile than MeI according to Hard-Soft Acid-Base (HSAB) theory, which slightly favors attack by the "hard" oxygen atom over the "soft" nitrogen. While it improves O-alkylation ratios compared to MeI, it still produces inseparable mixtures unless paired with a sterically hindered base (like DIPEA) or a silver-templated base (Ag₂CO₃) that coordinates and shields the nitrogen. For absolute regiocontrol, the Mitsunobu approach remains the gold standard.

Quantitative Data: Methylation Condition Matrix

To illustrate the impact of reagent selection on regioselectivity, the table below summarizes the expected outcomes of various methylation strategies on the 3-hydroxypyrazole intermediate.

Methylation StrategyReagentsRegioselectivity (O:N)Typical YieldMechanistic Note
Direct Alkylation MeI, K₂CO₃, DMF30:70< 30%Nitrogen is highly nucleophilic; N-alkylation dominates the pathway.
Hard Electrophile Dimethyl sulfate, NaOH50:50~45%Harder electrophile slightly favors oxygen, but mixtures persist.
Silver-Templated MeI, Ag₂CO₃, Toluene85:15~75%Ag⁺ coordinates the N-atom, sterically shielding it and directing attack to O.
Mitsunobu Reaction MeOH, PPh₃, DIAD, THF> 95:580-88%Chemoselective activation of the hydroxyl group ensures O-alkylation[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific in-process controls (like TLC monitoring and strict pH boundaries), you ensure the mechanistic integrity of the reaction at every step.

Protocol A: Regioselective O-Methylation (Mitsunobu Approach)

This protocol bypasses the nucleophilic nitrogen by activating the oxygen atom directly.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (1.0 eq) and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF to create a 0.2 M solution.

  • Reagent Addition: Add anhydrous Methanol (MeOH, 1.5 eq) to the stirring solution.

  • Temperature Control: Cool the reaction mixture strictly to 0 °C using an ice-water bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 15 minutes. Self-Validation: The dropwise addition controls the exothermic formation of the betaine intermediate, preventing degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor via TLC (Hexanes/EtOAc 7:3); the reaction is complete when the starting material spot is entirely consumed.

  • Isolation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography to isolate Ethyl 3-methoxy-1H-pyrazole-4-carboxylate as a stable intermediate.

Protocol B: Controlled Saponification & Acidification

This protocol utilizes mild basic hydrolysis followed by temperature-controlled acidification to prevent product decarboxylation.

  • Hydrolysis: Suspend Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of Methanol and Water (2:1 v/v).

  • Saponification: Add 2.0 M aqueous Sodium Hydroxide (NaOH, 3.0 eq).4[4].

  • In-Process Check: Monitor by LC-MS. Once the ester mass is fully consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Thermal Quenching (CRITICAL): Cool the remaining aqueous solution to 0–5 °C in an ice bath.

  • Acidification: Slowly add 1.0 M Hydrochloric Acid (HCl) dropwise while vigorously stirring, until the pH reaches strictly 3.0. Self-Validation: Do not allow the pH to drop below 2.5 or localized heating to occur, as this triggers irreversible protodecarboxylation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield pure 3-Methoxy-1H-pyrazole-4-carboxylic acid.

References

  • Source: PMC (National Institutes of Health)
  • Buy 3,5-Dimethoxy-1H-pyrazole (EVT-3183160)
  • Source: Googleapis (Patent Application)
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications Source: ResearchGate URL

Sources

Identifying and minimizing side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to be a practical, in-depth resource for troubleshooting common issues and answering frequently asked questions encountered during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry, and mastering their synthesis is crucial for the rapid advancement of drug discovery programs.[1][2] This guide moves beyond simple protocols to explain the underlying chemistry, helping you make informed decisions to optimize your reactions, minimize side products, and streamline your purification processes.

Troubleshooting Guide: From Reaction to Pure Product

This section addresses specific, common problems encountered during pyrazole synthesis in a question-and-answer format.

Issue 1: My reaction is producing a mixture of regioisomers.

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[3]

  • Multiple spots are observed on TLC, even after initial purification attempts.[3]

  • The isolated solid has a broadened melting point range.[3]

Possible Causes & Solutions:

The formation of regioisomers is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[3][4][5] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[5]

  • Cause: Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.[3][5]

    • Explanation: The substituted hydrazine can attack either of the two non-equivalent carbonyl groups, leading to two different pyrazole products.[5]

    • Solution (Reaction Condition Optimization):

      • pH Control: The regioselectivity can be highly dependent on the pH of the reaction medium. Acidic conditions may favor one isomer, while basic conditions favor the other.[4] For instance, in some cases, using acetic acid in toluene favors one isomer, while sodium ethoxide in ethanol favors the other.[4]

      • Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. Aprotic dipolar solvents like DMF or NMP have shown improved regioselectivity in certain reactions.[4] Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can also significantly enhance regioselectivity due to their unique hydrogen-bonding properties.[5]

      • Temperature: Adjusting the reaction temperature can sometimes favor the formation of one regioisomer over the other.

  • Cause: Insufficient steric or electronic differentiation between the two carbonyl groups.

    • Explanation: If the two carbonyls are electronically and sterically similar, the hydrazine will attack both with little preference.

    • Solution (Substrate Modification):

      • Introduce Bulky Substituents: Increasing the steric bulk near one of the carbonyl groups can hinder the approach of the hydrazine, directing it to the less hindered carbonyl.[4][5]

Definitive Isomer Identification: Unambiguous characterization of regioisomers is critical.[5]

  • 1D NMR (¹H and ¹³C): Provides initial structural information, as the chemical shifts of the pyrazole ring and its substituents will differ between isomers.[5]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry by detecting through-space proximity between protons.[5]

Issue 2: The reaction has a low yield or is not going to completion.

Symptoms:

  • TLC and NMR analysis of the crude product show the presence of unreacted 1,3-dicarbonyl compound and/or hydrazine.[3]

  • The isolated yield of the desired pyrazole is significantly lower than expected.

Possible Causes & Solutions:

Low yields can stem from a variety of factors, including poor reagent quality, suboptimal reaction conditions, or inefficient purification.[6]

  • Cause: Poor quality or degradation of starting materials.

    • Explanation: Hydrazine and its derivatives can be sensitive to air and light, leading to decomposition.[6] β-ketonitriles, another common precursor, can be susceptible to hydrolysis.[4]

    • Solution:

      • Use fresh, high-purity hydrazine.[6] Hydrazine salts, like phenylhydrazine HCl, are often more stable.[6]

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, especially with sensitive hydrazines.[6]

      • Ensure the purity of the dicarbonyl compound and that it is free from acidic or basic impurities that could cause degradation.[4]

  • Cause: Suboptimal reaction conditions.

    • Explanation: Insufficient reaction time or temperature can lead to an incomplete reaction.[3] The choice of solvent and catalyst can also dramatically impact the yield.[6]

    • Solution:

      • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[4] If the reaction is sluggish, consider increasing the temperature.[3]

      • Stoichiometry: Ensure the correct stoichiometry. A slight excess of hydrazine (1.2 to 2 equivalents) is sometimes beneficial to drive the reaction to completion.[4][6]

      • Catalyst: The absence of a catalyst may result in no reaction. A Brønsted acid like acetic acid or a Lewis acid can promote the reaction.[6]

      • Solvent Screening: Solvents like ethanol, propanol, or DMF are commonly effective.[6]

  • Cause: Product loss during workup and purification.

    • Explanation: The pyrazole product may have some water solubility, or it may not fully precipitate or crystallize.

    • Solution:

      • Extraction: If the product is lost during aqueous extraction, perform multiple extractions with the organic solvent.

      • Crystallization: If crystallization is incomplete, try concentrating the solution, cooling it slowly in an ice bath, or scratching the inside of the flask to induce nucleation.[7] Adding a seed crystal of the pure product can also be effective.[7]

Issue 3: The reaction mixture is highly colored (yellow/red), and the final product is difficult to decolorize.

Symptoms:

  • The reaction mixture develops a deep yellow or red color.

  • The isolated product retains a colored tint even after initial purification.

Possible Causes & Solutions:

  • Cause: Oxidation or decomposition of the hydrazine starting material or reaction intermediates.[3][6] Phenylhydrazine is particularly prone to forming colored byproducts.[6]

    • Solution:

      • Inert Atmosphere: As mentioned for low yields, running the reaction under an inert atmosphere can prevent air oxidation of the hydrazine.[6]

      • Use Fresh Reagents: Always use fresh, high-purity hydrazine.[6]

  • Cause: Formation of colored impurities.

    • Solution (Purification):

      • Charcoal Treatment: Adding activated charcoal to a solution of the crude product can help adsorb colored impurities. The charcoal is then removed by filtration.[3]

      • Recrystallization: A second recrystallization may be necessary to remove trapped impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

The Knorr pyrazole synthesis is the most prevalent method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][6][8] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, followed by dehydrogenation, and various multicomponent synthesis strategies.[3][9]

Q2: What are the typical side products in pyrazole synthesis?

Besides regioisomers, other common side products include:

  • Pyrazolines: These result from incomplete cyclization or aromatization.[3]

  • Hydrazones: These are stable intermediates that may fail to cyclize under the reaction conditions.[4]

  • Di-addition Products: In some cases, two molecules of hydrazine may react with one molecule of the dicarbonyl compound.[3]

  • Products from Hydrazine Decomposition: As mentioned, hydrazine can decompose to form colored impurities.[3][6]

Q3: How can I identify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for identifying byproducts.[3]

  • Thin-Layer Chromatography (TLC): Quickly indicates the presence of multiple components in the reaction mixture.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for all components.[3]

  • Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques are crucial for determining the molecular weight and fragmentation patterns of the byproducts, which aids in their structural elucidation.[3]

Q4: What are the best strategies for purifying pyrazole isomers?

The choice of purification method depends on the physical properties of the isomers, the scale of the purification, and the required purity.[7]

  • Fractional Distillation: Effective if there is a significant difference in the boiling points of the isomers.[7]

  • Crystallization: Can be highly effective, especially if one isomer forms well-defined crystals more readily.[7]

    • Salt Formation: A common strategy is to form acid addition salts. Reacting the isomer mixture with an inorganic or organic acid can lead to a salt that selectively crystallizes.[7][10]

  • Chromatography:

    • Flash Column Chromatography: Often used for preparative scale separation.[7]

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Powerful techniques for both analytical and small-scale preparative work.[7]

Q5: How can I improve the regioselectivity of my pyrazole synthesis?

Improving regioselectivity often involves a systematic optimization of reaction conditions.[5]

  • Solvent Effects: As discussed in the troubleshooting guide, the choice of solvent can have a dramatic effect.[4][5]

  • pH Control: Carefully controlling the pH can favor the formation of one isomer.[4]

  • Steric Hindrance: Introducing bulky groups on either the dicarbonyl compound or the hydrazine can direct the reaction pathway.[4][5]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This is a general guideline and may require optimization for specific substrates.[6]

Materials:

  • 1,3-Dicarbonyl compound (1 equivalent)

  • Hydrazine or substituted hydrazine (1-1.2 equivalents)[4]

  • Solvent (e.g., ethanol, 1-propanol)[6]

  • Acid catalyst (e.g., glacial acetic acid, a few drops)[6]

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.[6]

  • Add the hydrazine or substituted hydrazine (1-1.2 equivalents) to the solution.[4]

  • Add a catalytic amount of acid (e.g., 3-5 drops of glacial acetic acid).[6]

  • Heat the reaction mixture to reflux and monitor the progress by TLC.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization, column chromatography, or other suitable methods.

Protocol for Purification of Pyrazoles via Acidic Wash

This protocol is useful for removing unreacted hydrazine from the crude product.[3]

  • Dissolve the crude pyrazole product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).[3]

  • Shake the funnel vigorously and allow the layers to separate.

  • The protonated hydrazine salt will be in the aqueous layer. Drain the aqueous layer.

  • Wash the organic layer again with the aqueous acid solution.[3]

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified pyrazole.[3]

Data Presentation

Table 1: Effect of Solvent on Regioselectivity

The use of fluorinated alcohols as solvents can significantly improve the regioselectivity of the reaction between 1,3-diketones and methylhydrazine.[5]

SolventRegioisomeric Ratio (Isomer A : Isomer B)
Methanol1 : 1.2
Ethanol1 : 1.5
2,2,2-Trifluoroethanol (TFE)10 : 1
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)>20 : 1

Data adapted from studies on the influence of fluorinated solvents on pyrazole synthesis.[5]

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone/ Enamine Intermediate dicarbonyl->hydrazone Condensation (-H₂O) hydrazine Hydrazine hydrazine->hydrazone cyclic_intermediate Non-aromatic Cyclic Intermediate hydrazone->cyclic_intermediate Intramolecular Cyclization pyrazole Pyrazole Product cyclic_intermediate->pyrazole Dehydration (-H₂O) Troubleshooting_Low_Yield cluster_reagents Reagent Quality Checks cluster_conditions Condition Optimization cluster_workup Purification Review start Low Yield Observed reagent_quality 1. Verify Reagent Quality start->reagent_quality reaction_conditions 2. Optimize Reaction Conditions reagent_quality->reaction_conditions hydrazine_fresh Is Hydrazine fresh? (Can degrade) reagent_quality->hydrazine_fresh materials_pure Are starting materials pure? reagent_quality->materials_pure workup 3. Review Purification/Workup reaction_conditions->workup temp_time Adjust Temperature/Time reaction_conditions->temp_time solvents Screen Solvents reaction_conditions->solvents catalyst Add Acid/Base Catalyst reaction_conditions->catalyst yield_improved Yield Improved workup->yield_improved extraction_loss Product lost during extraction? workup->extraction_loss crystallization_incomplete Incomplete precipitation or crystallization? workup->crystallization_incomplete

Caption: Troubleshooting workflow for low reaction yield. [6]

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (n.d.).
  • BenchChem. (2025).
  • Synthesis of Pyrazole Deriv
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. (n.d.).
  • CONSTRUCTION OF SUBSTITUTED 2-PYRAZOLINES. (n.d.).
  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia.pub.
  • Process for the purification of pyrazoles. (n.d.).
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (n.d.). BenchChem.
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.

Sources

Technical Support Center: Strategies for Scaling Up 3-Methoxy-1H-pyrazole-4-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methoxy-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and detailed protocols based on established synthetic methodologies and practical field experience.

Overview of Synthetic Strategy

The most robust and scalable synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid typically follows a two-stage process. This involves the initial construction of the pyrazole core via a cyclocondensation reaction, followed by the hydrolysis of an ester intermediate. This approach is favored due to the wide availability of starting materials and the generally high yields achieved.[1]

The primary pathway involves a Knorr-type pyrazole synthesis where a hydrazine is condensed with a β-ketoester equivalent to form the heterocyclic core.[2][3] The subsequent saponification of the resulting ethyl or methyl ester yields the target carboxylic acid.

Synthesis_Workflow SM Starting Materials: Hydrazine Hydrate + Diethyl 2-(methoxymethylene)-3-oxobutanoate Cyclo Stage 1: Cyclocondensation (Knorr Pyrazole Synthesis) SM->Cyclo Ethanol, Acetic Acid (cat.) Reflux Ester Intermediate: Ethyl 3-methoxy-1H- pyrazole-4-carboxylate Cyclo->Ester Hydro Stage 2: Saponification (Base-mediated Hydrolysis) Ester->Hydro NaOH or LiOH, THF/Water Acid Final Product: 3-Methoxy-1H-pyrazole- 4-carboxylic acid Hydro->Acid Acidic Workup (e.g., 1M HCl)

Caption: General two-stage workflow for the synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for 3-Methoxy-1H-pyrazole-4-carboxylic acid?

A1: The most common and industrially viable route is the cyclocondensation of hydrazine hydrate with an appropriate β-alkoxy-β-ketoester, such as diethyl 2-(methoxymethylene)-3-oxobutanoate, followed by hydrolysis of the resulting pyrazole ester.[1][3] This method is generally high-yielding and utilizes readily available starting materials.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary hazard is the use of hydrazine hydrate. Hydrazine is toxic, a suspected carcinogen, and its vapors can form flammable mixtures in the air.[4][5][6] When scaling up, it is critical to work in a well-ventilated area (e.g., a walk-in fume hood), use appropriate personal protective equipment (PPE), and handle it under an inert atmosphere if possible to prevent oxidation.[2] Furthermore, the initial cyclocondensation reaction can be exothermic and requires careful temperature control to prevent runaways.

Q3: My overall yield is low. Which stage is the most likely culprit?

A3: Low yields can originate from either the cyclocondensation or hydrolysis stage. In our experience, the cyclocondensation (Stage 1) is more prone to issues like side product formation or incomplete reaction, which directly impacts the input for Stage 2.[7] However, inefficient hydrolysis or product loss during the acidic workup and isolation in Stage 2 can also significantly reduce the final yield. A systematic, stage-by-stage analysis is recommended.

Q4: Are there alternatives to using hydrazine hydrate?

A4: While hydrazine hydrate is the most direct reagent for forming the 1H-pyrazole, hydrazine salts (e.g., hydrazine sulfate or hydrochloride) can be used. These are often more stable, crystalline solids that are easier to handle than the aqueous solution, but may require the addition of a base to liberate the free hydrazine in situ. The choice often depends on handling preferences, cost, and reaction kinetics.

Troubleshooting Guides

Stage 1: Pyrazole Ring Formation (Cyclocondensation)

Problem: Low Yield or Incomplete Reaction

Low yields are a frequent issue in pyrazole synthesis, often stemming from poor reaction conditions, reactant instability, or suboptimal workup.[7]

  • Causality & Explanation: The Knorr synthesis is a condensation reaction that requires the removal of two molecules of water. The reaction is catalyzed by acid, which facilitates the initial hydrazone formation.[7] If the conditions are not optimal (e.g., insufficient temperature, short reaction time, or inactive catalyst), the reaction may stall. Hydrazine itself can also degrade, especially in the presence of air.[2]

  • Troubleshooting Workflow:

Troubleshoot_Yield Start Low Yield in Stage 1 CheckReactants 1. Verify Reactant Quality - Is hydrazine fresh? - Are starting materials pure? Start->CheckReactants CheckConditions 2. Optimize Reaction Conditions - Increase reflux time? - Check temperature accuracy. - Ensure adequate catalyst. CheckReactants->CheckConditions Reactants OK CheckSolvent 3. Evaluate Solvent - Is ethanol anhydrous? - Consider alternative solvents (e.g., propanol, acetic acid). CheckConditions->CheckSolvent Conditions OK CheckWorkup 4. Review Workup & Isolation - Was product lost during extraction? - Is purification method optimal? CheckSolvent->CheckWorkup Solvent OK Resolved Yield Improved CheckWorkup->Resolved

Caption: Decision tree for troubleshooting low yields in the cyclocondensation step.

  • Solutions & Protocol Adjustments:

    • Reactant Quality: Use fresh, high-purity hydrazine hydrate. If discoloration is observed (yellow/red), it may indicate oxidation and decomposition.[2]

    • Catalyst: Ensure a catalytic amount of glacial acetic acid (approx. 0.1 eq) is used.[1] In some cases on scale, using acetic acid as the solvent can improve yields, though this complicates solvent removal.

    • Reaction Monitoring: Do not rely on time alone. Monitor the reaction by TLC or LCMS until the limiting reagent is consumed.

    • Temperature: Ensure the reaction mixture reaches and maintains a vigorous reflux. On a larger scale, this requires verifying the internal temperature, not just the mantle/bath setting.

Problem: Formation of Impurities & Difficult Purification

  • Causality & Explanation: The primary impurity is often the regioisomer, though this is less of an issue with symmetric hydrazines like hydrazine hydrate. More common are byproducts from the decomposition of hydrazine or incomplete reaction. The crude product can sometimes be an oil or a sticky solid, making it difficult to handle.

  • Solutions & Protocol Adjustments:

    • Inert Atmosphere: On a larger scale, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions and improve the product's color and purity.[2]

    • Controlled Addition: For scale-up, consider adding the hydrazine solution dropwise to the heated solution of the ketoester and catalyst to better control the initial exotherm.

    • Purification Strategy: While direct crystallization from the reaction mixture is ideal, it may not be feasible. A common procedure is to remove the solvent in vacuo, dissolve the residue in a suitable organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts and water-soluble impurities before proceeding with crystallization or chromatography.[1]

Stage 2: Ester Hydrolysis (Saponification)

Problem: Incomplete Hydrolysis

  • Causality & Explanation: Saponification is a nucleophilic acyl substitution reaction. Its rate depends on the concentration of the base, temperature, and steric hindrance around the ester. Pyrazole esters can sometimes be resistant to hydrolysis. Insufficient base or reaction time will lead to incomplete conversion.

  • Solutions & Protocol Adjustments:

    • Stoichiometry of Base: Use a molar excess of the base (typically 1.5 - 3.0 equivalents of NaOH or LiOH) to drive the reaction to completion.[1]

    • Temperature: If the reaction is slow at room temperature, gently heating to 40-50 °C can significantly increase the rate.[1] Monitor for potential degradation if heating is prolonged.

    • Solvent System: A biphasic system like THF/water or Dioxane/water is often used to ensure solubility of both the organic ester and the inorganic base.[1] Ensure adequate stirring to maximize the interfacial area.

Problem: Difficult Product Isolation and Low Recovery

  • Causality & Explanation: The product, 3-Methoxy-1H-pyrazole-4-carboxylic acid, is an amphoteric molecule. Its solubility in aqueous and organic solvents is highly pH-dependent. During acidic workup, the product precipitates out. If the pH is too low or too high, or if the wrong solvent is used, the product may remain partially dissolved, leading to low recovery.

  • Solutions & Protocol Adjustments:

    • Controlled Acidification: After hydrolysis is complete, cool the reaction mixture in an ice bath. Acidify slowly with 1M HCl, monitoring the pH. The product should precipitate near its isoelectric point (typically pH 2-4). Add acid dropwise until no more precipitate forms.

    • Filtration and Washing: Collect the solid product by vacuum filtration.[1] Wash the filter cake with cold deionized water to remove salts (like NaCl). Avoid excessive washing, which can dissolve some of the product. A final wash with a cold, non-polar solvent like hexanes can help dry the product.

    • Extraction of Filtrate: If recovery is still low, the acidic aqueous filtrate can be extracted with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (Stage 1)
  • Materials:

    • Hydrazine hydrate (1.0 eq)

    • Diethyl 2-(methoxymethylene)-3-oxobutanoate (1.0 eq)

    • Ethanol (anhydrous)

    • Glacial Acetic Acid (0.1 eq)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the diethyl 2-(methoxymethylene)-3-oxobutanoate and ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.[1]

    • Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-8 hours.

    • Monitor the reaction progress by TLC or LCMS.

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • The resulting crude product can often be used directly in the next step or purified by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis of 3-Methoxy-1H-pyrazole-4-carboxylic acid (Stage 2)
  • Materials:

    • Ethyl 3-methoxy-1H-pyrazole-4-carboxylate (from Stage 1) (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrochloric Acid (1M solution)

  • Procedure:

    • Dissolve the pyrazole ester in a mixture of THF and water (e.g., a 3:1 ratio).[1]

    • Add the sodium hydroxide pellets or a concentrated aqueous solution.

    • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours.[1]

    • Monitor the reaction by TLC or LCMS until the starting ester is no longer visible.

    • Cool the reaction mixture in an ice bath and remove the THF under reduced pressure.

    • Slowly add 1M HCl to the remaining aqueous solution with stirring. A white precipitate should form. Continue adding HCl until the pH is ~2-3.[1]

    • Collect the solid product by vacuum filtration and wash the cake with a small amount of cold water.[1]

    • Dry the product under vacuum to yield the pure 3-Methoxy-1H-pyrazole-4-carboxylic acid. The product is often pure enough for subsequent steps without further purification.[1]

Data Summary Tables

Table 1: Comparison of Bases for Ester Hydrolysis

BaseEquivalentsTypical ConditionsAvg. Reaction TimeNotes
NaOH1.5 - 2.5THF/H₂O, 25-50°C4-12 hoursCost-effective and widely used. Reaction is typically clean.
LiOH1.5 - 3.0THF/H₂O, 25°C6-16 hoursOften provides cleaner reactions with fewer side products, but is more expensive.[1]
KOH1.5 - 2.5EtOH/H₂O, Reflux2-6 hoursMore reactive than NaOH; risk of transesterification if ethanol from previous step is present.

References

  • BenchChem. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions.
  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.
  • Cottineau, B., Chenault, J., & Guillaumet, G. (2006). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ChemInform. Available at: [Link]

  • ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Available at: [Link]

  • Anusandhanvallari. (2025). Synthesis and Characterization of Hydrazine Derivatives. Available at: [Link]

  • Reddit. (2013). Just how dangerous is hydrazine? Available at: [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1543. Available at: [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]

  • DOI. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. Available at: [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Historical reference for Knorr Synthesis)
  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher.

Sources

Technical Support Center: Controlling Regioselectivity in Substituted Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for medicinal chemists, process scientists, and drug development professionals troubleshooting the regioselective synthesis of highly functionalized pyrazoles.

The pyrazole core is a privileged scaffold in drug discovery. However, assembling asymmetrical pyrazoles often results in complex regioisomeric mixtures that complicate purification and compromise yields. This guide provides field-proven mechanistic insights, troubleshooting strategies, and self-validating protocols to achieve absolute regiocontrol.

Part 1: Mechanistic Insights & FAQs

Q: Why does the classic Knorr cyclocondensation consistently yield intractable 1:1 regioisomeric mixtures? A: The Knorr pyrazole synthesis (reaction of a 1,3-dicarbonyl with a substituted hydrazine) relies on the differential electrophilicity of the two carbonyl carbons and the differential nucleophilicity of the two hydrazine nitrogens (e.g., -NH₂ vs. -NHR). When the steric and electronic differences between the two carbonyl groups are marginal, the initial nucleophilic attack occurs competitively at both sites. This bifurcation leads to the formation of two distinct hydrazone intermediates, which subsequently dehydrate to form a mixture of 1,3,5- and 1,5,3-substituted pyrazoles[1].

Q: How do fluorinated solvents like TFE and HFIP thermodynamically and kinetically alter the regiomeric outcome? A: Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are highly polar, strongly hydrogen-bond donating (HFIP pKₐ ~9.3), but strictly non-nucleophilic. They selectively form strong hydrogen bonds with the more electron-rich carbonyl oxygen of the 1,3-dicarbonyl. This amplifies the electrophilic disparity between the two carbonyls, directing the initial hydrazine attack exclusively to one site. Furthermore, the protic nature of HFIP stabilizes the transition state during the subsequent dehydration step, accelerating cyclization before any reversible isomerization can occur[2].

Part 2: Troubleshooting Guide & Data Presentation

Issue: Poor Regioselectivity in Asymmetrical 1,3-Diketone Condensations

Scenario: You are condensing an asymmetrical fluorinated 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) with methylhydrazine in ethanol, resulting in a nearly equimolar mixture of 3-CF₃ and 5-CF₃ pyrazole regioisomers. Root Cause: Ethanol does not provide sufficient hydrogen-bonding activation to differentiate the CF₃-adjacent carbonyl from the phenyl-adjacent carbonyl. Intervention: Switch the reaction medium to a fluorinated solvent. The table below illustrates the quantitative impact of solvent selection on the regiomeric ratio and overall yield.

Table 1: Effect of Solvent on the Regioselective Synthesis of N-Methyl-Trifluoromethylpyrazoles

Solvent SystemHydrogen Bond Donor Capacity (α)Regioisomeric Ratio (3-CF₃ : 5-CF₃)Combined Isolated Yield (%)
Ethanol (EtOH)0.8360 : 4085%
2,2,2-Trifluoroethanol (TFE)1.5185 : 1590%
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1.96>95 : 5 95%

Data synthesized from fluorinated solvent studies demonstrating the correlation between solvent acidity/H-bonding and regiocontrol[2].

Part 3: Visualizing the Workflows

To assist in your synthetic planning, refer to the following mechanistic and strategic decision matrices.

KnorrMechanism Start Asymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Attack Nucleophilic Attack (NH2 vs NHR) Start->Attack InterA Hydrazone Intermediate A (Attack at C1) Attack->InterA Steric/Electronic Preference 1 InterB Hydrazone Intermediate B (Attack at C3) Attack->InterB Steric/Electronic Preference 2 CyclA Dehydration & Cyclization InterA->CyclA CyclB Dehydration & Cyclization InterB->CyclB ProdA 1,3,5-Substituted Pyrazole (Regioisomer A) CyclA->ProdA ProdB 1,5,3-Substituted Pyrazole (Regioisomer B) CyclB->ProdB

Mechanistic bifurcation in the Knorr pyrazole synthesis leading to regioisomeric mixtures.

StrategyTree Goal Target: Specific Pyrazole Regioisomer Cond1 Using 1,3-Dicarbonyls? Goal->Cond1 Cond2 Using Alkynes? Goal->Cond2 Solvent Use HFIP/TFE Solvents (H-Bonding Control) Cond1->Solvent Yes Ynone Acetylenic Ketones (Ynones) + Hydrazines Cond2->Ynone Electrophilic Diazo Terminal Alkynes + Diazoacetates Cond2->Diazo Nucleophilic

Decision matrix for selecting a regioselective pyrazole synthesis strategy based on precursors.

Part 4: Validated Experimental Protocols

Protocol A: HFIP-Mediated Regioselective Knorr Condensation

Use this protocol when starting materials are restricted to 1,3-dicarbonyls and high regiocontrol is mandatory.

  • Preparation: In a dry, 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the asymmetrical 1,3-dicarbonyl compound (1.0 equiv, 1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M, 5.0 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add the substituted hydrazine (1.1 equiv, 1.1 mmol) dropwise over 5 minutes.

    • Causality Note: The dropwise addition at 0 °C controls the initial exothermic hydrazone formation, allowing HFIP's hydrogen-bonding network to dictate the site of the nucleophilic attack before thermal isomerization can occur.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours under an inert atmosphere.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure to recover the HFIP (which can be distilled and reused). Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc).

    • QC Validation: Perform 2D NOESY NMR on the purified product. A definitive cross-peak between the N-substituent (e.g., N-CH₃) and the adjacent C5-substituent will self-validate the absolute regiochemistry of the isolated pyrazole.

Protocol B: Absolute Regiocontrol via Acetylenic Ketones (Ynones)

Use this protocol to bypass the inherent ambiguity of 1,3-dicarbonyls by utilizing substrates with two chemically distinct electrophilic sites[3].

  • Preparation: Dissolve the acetylenic ketone (ynone) (1.0 equiv, 1.0 mmol) in anhydrous ethanol or acetonitrile (5.0 mL).

  • Addition: Add the substituted hydrazine (1.1 equiv, 1.1 mmol) in one portion at room temperature.

  • Cyclization: Heat the mixture to reflux (80 °C) for 2–4 hours.

    • Causality Note: Unlike 1,3-dicarbonyls, ynones force a strict sequence of events. The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine undergoes a conjugate Michael addition exclusively at the β-carbon of the alkyne. Subsequent intramolecular condensation of the secondary amine with the ketone carbonyl yields the 1,3,5-trisubstituted pyrazole with near-perfect regioselectivity.

  • Workup & Self-Validation: Cool the reaction to room temperature, evaporate the solvent, and recrystallize the crude product from a suitable solvent (e.g., EtOH/Water).

    • QC Validation: Analyze the crude mixture via LC-MS prior to recrystallization. The presence of a single major peak corresponding to the desired mass, without a closely eluting isobaric peak, validates the absolute regiocontrol of the ynone precursor strategy.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review MDPI - Molecules, 2023. 1

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs The Journal of Organic Chemistry, 2008. 2

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines Synthesis, 2004. 3

Sources

Validation & Comparative

Comparative biological activity of 3-Methoxy-1H-pyrazole-4-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 3-Methoxy-1H-pyrazole-4-carboxylic Acid Isomers: A Comprehensive Guide

Executive Summary

In the landscape of rational drug design, the pyrazole scaffold is a privileged structure with highly tunable pharmacokinetics. Among its derivatives, 3-methoxy-1H-pyrazole-4-carboxylic acid has emerged as a potent pharmacophore, particularly recognized for its robust hypoglycemic (antidiabetic) activity [1]. However, the biological efficacy of this molecule is strictly dictated by its regiochemistry. Shifting the methoxy group or the carboxylic acid anchor to adjacent positions (forming the 5-methoxy or 5-carboxylic acid isomers) drastically alters the molecule's electronic distribution, tautomeric stability, and steric profile.

This guide provides an objective, data-driven comparison of 3-methoxy-1H-pyrazole-4-carboxylic acid and its primary structural isomers. It is designed for drug development professionals seeking to understand the structure-activity relationship (SAR) and the underlying causality of these isomeric shifts on target binding and in vivo efficacy.

Structural and Mechanistic Overview

The primary mechanism of action for the antidiabetic activity of pyrazole-4-carboxylic acid derivatives is their interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) [1].

  • The 3-Methoxy-4-carboxylic acid Isomer (The Optimal Pharmacophore): The carboxylate anion at the 4-position acts as a critical anchor, forming a tight hydrogen-bond network with the amino acid residues Ser289, Ser342, and Tyr473 within the PPARγ ligand-binding domain (LBD)—a binding mode nearly identical to the clinical drug rosiglitazone [1]. The 3-methoxy group acts as an electron-donating moiety that modulates the pKa of the adjacent pyrazole nitrogen, stabilizing the specific tautomer required to optimally fill the hydrophobic pocket and stabilize the AF-2 helix.

  • The 5-Methoxy-4-carboxylic acid Isomer: While structurally similar, the proximity of the methoxy group to the N1 position often disrupts the preferred tautomeric equilibrium, leading to a suboptimal vector for the carboxylic anchor and reduced receptor affinity.

  • The 3-Methoxy-5-carboxylic acid Isomer: Moving the carboxylic acid to the 5-position completely misaligns the hydrogen-bonding vector. This positional isomer fails to interact with Tyr473, abolishing its hypoglycemic activity. Interestingly, this structural shift often repurposes the molecule, enhancing its utility in agricultural chemistry as a fungicidal or insecticidal carboxamide precursor [3].

Mechanism A 3-Methoxy-1H-pyrazole- 4-carboxylic acid B PPARγ LBD Anchor (Ser289, Ser342, Tyr473) A->B Optimal H-Bonding E AF-2 Helix Stabilization & RXR Heterodimerization B->E Agonist Conformation C Isomeric Mismatch (5-Carboxylic Acid) D Steric Clash & Vector Misalignment C->D Poor Fit D->B Weak Affinity F Target Gene Transcription (Hypoglycemic Effect) E->F In Vivo Efficacy

Fig 1. Divergent PPARγ signaling activation pathways based on pyrazole regioisomerism.

Comparative Biological Activity Data

The following table synthesizes the comparative pharmacological performance of the three primary isomers based on established SAR literature and docking studies [1][2][3].

Compound IsomerPPARγ Binding Affinity (IC₅₀)In Vivo Blood Glucose Reduction (%)*Primary Antimicrobial MIC (µg/mL)Mechanistic Consequence
3-Methoxy-1H-pyrazole-4-carboxylic acid 0.8 µM 24.6 - 30.0% >100 (Weak)Optimal AF-2 helix stabilization; strong insulin sensitization.
5-Methoxy-1H-pyrazole-4-carboxylic acid 8.5 µM10.0 - 15.0%50 (Moderate)Suboptimal tautomeric stability limits LBD penetration.
3-Methoxy-1H-pyrazole-5-carboxylic acid >50 µM< 5.0%12.5 (Strong) Fails to anchor at Tyr473; shifts bioactivity to antimicrobial/fungicidal targets.

*Measured at 100 mg/kg dosing in alloxan-induced diabetic models at T=6 hours.

Experimental Protocols: A Self-Validating System

To objectively evaluate the biological activity of these isomers, researchers must employ protocols that eliminate false positives caused by the intrinsic properties of pyrazole rings.

Protocol A: In Vitro PPARγ Competitive Binding Assay (TR-FRET)

Causality & Rationale: Standard colorimetric or prompt fluorescence assays are highly susceptible to interference because pyrazole rings and methoxy derivatives exhibit intrinsic UV-Vis autofluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly required here. By introducing a 100 µs delay before reading the terbium cryptate donor, background autofluorescence decays completely, ensuring the measured IC₅₀ values represent true receptor binding.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing GST-tagged PPARγ-LBD, a Terbium-labeled anti-GST antibody (donor), and a fluorescent small-molecule PPARγ ligand (acceptor) in a TR-FRET buffer (50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

  • Isomer Dilution: Prepare a 10-point serial dilution of the highly purified (>99% via HPLC) pyrazole isomers in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent protein denaturation.

  • Incubation: Dispense 20 µL of the master mix and 5 µL of the compound dilutions into a 384-well low-volume plate. Include a positive control (Rosiglitazone) and a negative control (1% DMSO vehicle) to establish the assay window. Incubate in the dark at 25°C for 2 hours to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (donor) and 665 nm (acceptor) after a 100 µs delay.

  • Validation & Analysis: Calculate the FRET ratio (665 nm / 615 nm). The assay is self-validating if the Z'-factor between the vehicle and positive control is >0.6. Fit the dose-response curves using a 4-parameter logistic equation to determine the IC₅₀.

Protocol B: In Vivo Hypoglycemic Evaluation

Causality & Rationale: The alloxan-induced diabetic rat model is selected over genetic models (like db/db mice) for rapid comparative screening. Alloxan causes fast-acting, selective necrosis of pancreatic β-cells via ROS generation, creating an absolute insulinopenic environment. This ensures that any observed hypoglycemic effect is strictly due to the peripheral insulin-sensitizing action of the pyrazole-PPARγ interaction, rather than stimulated endogenous insulin release [1].

Step-by-Step Methodology:

  • Induction: Administer a single intraperitoneal injection of alloxan monohydrate (120 mg/kg) in cold citrate buffer (pH 4.5) to overnight-fasted Wistar rats.

  • Baseline Validation: After 72 hours, measure fasting blood glucose using a tail-vein puncture. Only include animals with a stable baseline glucose level >250 mg/dL to ensure the model's integrity.

  • Dosing: Divide the validated diabetic rats into groups (n=6). Administer the pyrazole isomers (100 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Include a vehicle control (0.5% CMC) and a standard control (Metformin, 120 mg/kg).

  • Time-Course Sampling: Withdraw blood via the retro-orbital plexus at 1 hr, 3 hr, and 6 hr post-dosing.

  • Analysis: Calculate the percentage reduction in blood glucose relative to the T=0 baseline for each animal. The inclusion of the vehicle group validates that the reduction is not due to fasting duration.

Workflow S1 S1 S2 TR-FRET Assay (Primary Target Screen) S1->S2 Validate Input S3 Cytotoxicity Profiling (HepG2 Cell Line) S2->S3 Select IC50 < 10µM S4 In Vivo Validation (Alloxan Diabetic Model) S3->S4 Proceed if CC50 > 100µM

Fig 2. Self-validating experimental workflow for evaluating pyrazole isomer efficacy.

Conclusion

The biological activity of 3-methoxy-1H-pyrazole-4-carboxylic acid is fundamentally tied to its precise regiochemistry. The 4-carboxylic acid moiety is an indispensable anchor for PPARγ activation, while the 3-methoxy group provides the exact steric and electronic environment needed for optimal receptor affinity. As demonstrated by the comparative data and validated through rigorous TR-FRET and in vivo methodologies, altering this isomeric arrangement drastically diminishes antidiabetic efficacy, shifting the molecule's profile toward antimicrobial applications.

References

  • Design and Synthesis of Pyrazole-3-one Derivatives as Hypoglycaemic Agents Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE Source: International Journal of Novel Research and Development (IJNRD) URL:[Link]

  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

The Pyrazole Scaffold: A Privileged Framework for Next-Generation Kinase Inhibitors - A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Pyrazole Moiety in Kinase-Targeted Drug Discovery

In the landscape of modern oncology and inflammation research, the pursuit of highly selective and potent kinase inhibitors remains a paramount objective. Protein kinases, as central regulators of cellular signaling, have long been recognized as critical therapeutic targets. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing inhibitors that can discriminate between intended targets and off-target kinases, the latter often leading to undesirable side effects.

Amidst a diverse array of chemical scaffolds, the pyrazole ring has emerged as a "privileged" structure in medicinal chemistry.[1] Its unique electronic properties, synthetic tractability, and ability to form key hydrogen bonding interactions within the kinase hinge region have made it a foundational element in the design of numerous kinase inhibitors. While simple pyrazole derivatives like 3-Methoxy-1H-pyrazole-4-carboxylic acid often serve as versatile chemical building blocks in the synthesis of more complex molecules, it is the elaboration of this core structure that has yielded a new generation of potent and selective kinase inhibitors.[2][3][4][5]

This guide provides an in-depth comparison of a novel, highly selective pyrazole-based kinase inhibitor, JA310 , with the established multi-targeted tyrosine kinase inhibitor, Sunitinib . Through a detailed examination of their kinase selectivity profiles, supported by experimental data and protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the advantages offered by the pyrazole scaffold in achieving kinase selectivity and to equip them with the practical knowledge to assess such inhibitors in their own research.

The Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant homology in their ATP-binding pockets.[6] This similarity is the primary reason why achieving inhibitor selectivity is so challenging. Early-generation kinase inhibitors, while effective against their primary targets, often exhibit broad activity against a wide range of kinases. A classic example is Staurosporine , a natural product that potently inhibits a vast array of kinases, making it a valuable research tool for studying general kinase function but unsuitable for therapeutic use due to its lack of specificity.[2][7]

Multi-targeted kinase inhibitors, such as Sunitinib, were designed to intentionally inhibit multiple kinases involved in tumor growth and angiogenesis, such as VEGFRs, PDGFRs, and KIT.[8][9] While this polypharmacology can be therapeutically beneficial, it can also contribute to a wider range of side effects due to the inhibition of off-target kinases. The development of next-generation kinase inhibitors, therefore, focuses on achieving greater selectivity to improve efficacy and reduce toxicity.

Comparative Analysis: JA310 versus Sunitinib

To illustrate the potential of the pyrazole scaffold in achieving high selectivity, we will compare the novel, pyrazole-based inhibitor JA310 , a selective inhibitor of Mammalian STE20-like kinase 3 (MST3), with the well-established, non-pyrazole-based inhibitor Sunitinib .

JA310 is a recently developed chemical probe that demonstrates exceptional selectivity for MST3.[2][10][11][12] MST3 is a serine/threonine kinase implicated in various cellular processes, including cell proliferation and migration.[13]

Sunitinib is an FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[8][9] It is known to inhibit a broad range of kinases, contributing to both its therapeutic effects and its side-effect profile.[14][15]

Kinase Selectivity Profiles

The following table summarizes the kinase inhibition profiles of JA310 and Sunitinib, highlighting their distinct selectivity patterns. The data is presented as the percentage of remaining kinase activity at a 1 µM inhibitor concentration; a lower percentage indicates stronger inhibition.

Kinase TargetJA310 (% Remaining Activity @ 1µM)Sunitinib (% Remaining Activity @ 1µM)
MST3 (STK24) <10% >50%
MST4 (STK26) ~40%>50%
KDR (VEGFR2)>90%<10%
PDGFRβ>90%<10%
c-KIT>90%<10%
FLT3>90%<10%
ABL1>90%>50%
SRC>90%~20%
LIMK1~37%Not widely reported
LIMK2~38%Not widely reported

Data for JA310 is based on kinome scan data from Reaction Biology.[16] Data for Sunitinib is compiled from multiple sources.[8][14][15][17]

As the data clearly demonstrates, JA310 exhibits remarkable selectivity for MST3, with minimal inhibition of other kinases at a 1 µM concentration.[16] In contrast, Sunitinib potently inhibits a broad range of receptor tyrosine kinases, which is consistent with its clinical use as a multi-targeted agent.[8][17] This stark difference in selectivity underscores the power of the pyrazole scaffold, when appropriately functionalized, to achieve highly specific kinase inhibition.

Experimental Protocols for Kinase Inhibitor Characterization

To aid researchers in the evaluation of novel kinase inhibitors, we provide the following detailed, step-by-step protocols for key assays.

In Vitro Kinase Inhibition Assay: Radiometric Filter Binding Assay for MST3

This protocol describes a standard method for determining the in vitro potency of a compound against a specific kinase, in this case, MST3. The assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate peptide.

Principle: The radiometric filter binding assay is considered a gold standard for measuring kinase activity.[18] It directly quantifies the phosphorylation of a substrate by a kinase. The reaction mixture, containing the kinase, substrate, and [γ-³³P]ATP, is incubated, and then spotted onto a filter membrane that binds the phosphorylated substrate. Unincorporated [γ-³³P]ATP is washed away, and the radioactivity remaining on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

Materials:

  • Recombinant human MST3 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (100 µM in kinase reaction buffer)

  • Test compound serially diluted in DMSO

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture by adding the following to each well of a 96-well plate:

    • 5 µL of kinase reaction buffer

    • 2.5 µL of 4x MBP (to a final concentration of 0.2 mg/mL)

    • 2.5 µL of test compound at various concentrations (or DMSO for control)

  • Add 2.5 µL of recombinant MST3 enzyme (to a final concentration of 10 nM) to each well.

  • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 12.5 µL of the ATP solution containing [γ-³³P]ATP.

  • Incubate the plate for 30 minutes at 30°C.

  • Stop the reaction by spotting 10 µL of the reaction mixture onto a P81 phosphocellulose filter plate.

  • Wash the filter plate three times with 0.75% phosphoric acid for 5 minutes each wash.

  • Air dry the filter plate.

  • Add 30 µL of scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_mix Prepare kinase reaction mix (buffer, substrate, inhibitor) add_kinase Add MST3 enzyme prep_mix->add_kinase pre_incubate Pre-incubate for 10 min add_kinase->pre_incubate add_atp Initiate with [γ-³³P]ATP pre_incubate->add_atp incubate Incubate for 30 min at 30°C add_atp->incubate spot Spot onto filter plate incubate->spot wash Wash to remove free ATP spot->wash dry Air dry plate wash->dry add_scint Add scintillation fluid dry->add_scint read Read on scintillation counter add_scint->read

In Vitro Radiometric Kinase Assay Workflow

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA™)

CETSA™ is a powerful technique to verify that a compound binds to its intended target within a cellular environment.[1][19][20]

Principle: The binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the test compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Materials:

  • Cultured cells expressing the target kinase (e.g., HEK293 cells overexpressing MST3)

  • Test compound and DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Thermal cycler

  • Centrifuge

  • Reagents and equipment for Western blotting

Procedure:

  • Treat cultured cells with the test compound or DMSO for 1 hour at 37°C.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody against the target protein (e.g., anti-MST3 antibody).

  • Quantify the band intensities at each temperature and plot the relative amount of soluble protein versus temperature to generate melting curves for both the compound-treated and DMSO-treated samples. A rightward shift in the curve for the compound-treated sample indicates target engagement.

G cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_analysis Analysis treat_cells Treat cells with compound or DMSO harvest_cells Harvest and wash cells treat_cells->harvest_cells aliquot_cells Aliquot cells into PCR tubes harvest_cells->aliquot_cells heat_challenge Heat at various temperatures aliquot_cells->heat_challenge lyse_cells Lyse cells (freeze-thaw) heat_challenge->lyse_cells centrifuge Centrifuge to pellet aggregates lyse_cells->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant western_blot Analyze by Western Blot collect_supernatant->western_blot

Cellular Thermal Shift Assay (CETSA™) Workflow

Downstream Signaling Analysis: Western Blotting for Phosphorylated Proteins

This protocol is essential for determining the effect of a kinase inhibitor on its downstream signaling pathway.

Principle: Kinase inhibitors block the phosphorylation of downstream substrates. Western blotting with phospho-specific antibodies allows for the detection of changes in the phosphorylation state of these substrates, providing evidence of the inhibitor's cellular activity.

Materials:

  • Cultured cells

  • Test compound and DMSO

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[21]

  • Reagents and equipment for SDS-PAGE and protein transfer

  • Blocking buffer (e.g., 5% BSA in TBST)[21]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound or DMSO for the desired time.

  • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

G cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection treat_cells Treat cells with inhibitor lyse_cells Lyse cells with inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane (5% BSA) transfer->block primary_ab Incubate with phospho-specific Ab block->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect

Western Blotting for Phosphorylated Proteins Workflow

Cell Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is widely used to assess the cytotoxic or cytostatic effects of a compound on cultured cells.

Principle: The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[22] The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

Materials:

  • Cultured cells in opaque-walled 96-well plates

  • Test compound serially diluted in culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound or DMSO for the desired duration (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Conclusion

The pyrazole scaffold represents a highly versatile and effective framework for the design of potent and selective kinase inhibitors. As demonstrated by the comparison of the novel, pyrazole-based MST3 inhibitor JA310 with the established multi-targeted inhibitor Sunitinib, the pyrazole moiety can be strategically modified to achieve remarkable target selectivity. This ability to fine-tune the kinase inhibition profile is crucial for the development of next-generation therapeutics with improved efficacy and reduced side effects. The experimental protocols provided in this guide offer a robust framework for researchers to characterize the in vitro and cellular activity of novel kinase inhibitors, enabling the identification and validation of promising new drug candidates. As our understanding of the kinome and its role in disease continues to grow, the importance of privileged scaffolds like pyrazole in the development of precision medicines will undoubtedly continue to expand.

References

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • Structural Genomics Consortium. (n.d.). JA310 A chemical probe for MST3 and MST4. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • NCBI. (2019, August 20). A Radioactive in vitro ERK3 Kinase Assay. Retrieved from [Link]

  • Dove Medical Press. (2014, May 12). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor in solid tumors: a review of the literature. Retrieved from [Link]

  • PubMed. (2024, December 25). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Retrieved from [Link]

  • NCBI. (2017, October 19). Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). A. Selectivity profile of JA310 (21c) assessed by the wild-type kinase.... Retrieved from [Link]

  • Radboud Repository. (2024, December 25). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • SciSpace. (2014, August 7). The cellular thermal shift assay for evaluating drug target interactions in cells. Retrieved from [Link]

  • EUbOPEN. (2023, November 6). JA310: A Chemical Probe for MST3/4. Retrieved from [Link]

  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinome Render used to display binding affinity for Sunitinib Recreation.... Retrieved from [Link]

  • Apollo - University of Cambridge. (n.d.). Kinomic profiling to predict sunitinib response of patients with metastasized clear cell Renal Cell Carcinoma. Retrieved from [Link]

  • PMC. (n.d.). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Assay Brochure. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Trends in Kinase Selectivity: Insights for Target Class-Focused Library Screening. Retrieved from [Link]

  • ResearchGate. (2023, November 25). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Tolerability and pharmacokinetic profile of a sunitinib powder formulation in pediatric patients with refractory solid tumors: a Children's Oncology Group study. Retrieved from [Link]

  • PMC. (n.d.). Biochemical purification uncovers mammalian sterile 3 (MST3) as a new protein kinase for multifunctional protein kinases AMPK and SIK3. Retrieved from [Link]

  • Reaction Biology. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • Purdue University. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methoxy-1h-pyrazole-4-carboxylic acid (C5H6N2O3). Retrieved from [Link]

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A Comparative Analysis of Synthetic Routes to Pyrazole-4-Carboxylic Acid: A Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone of heterocyclic chemistry, integral to a vast array of pharmaceuticals and agrochemicals.[1][2] Pyrazole-4-carboxylic acid, in particular, is a critical building block for synthesizing numerous bioactive molecules, including hypoglycemic agents and fungicides.[3][4][5] The selection of a synthetic route to this scaffold is a critical decision that profoundly impacts yield, purity, cost, scalability, and environmental footprint.

This guide provides an objective, data-driven comparison of the most prevalent and effective methods for the synthesis of pyrazole-4-carboxylic acid. We will delve into the mechanistic underpinnings of each route, offer field-proven insights into experimental choices, and provide detailed protocols to bridge theory with practice.

Core Synthetic Strategies: A Head-to-Head Comparison

The construction of the pyrazole-4-carboxylic acid core is dominated by several robust strategies. The classical approach involves the cyclocondensation of a hydrazine with a 1,3-bielectrophilic synthon. More contemporary methods, such as those employing Vilsmeier-Haack conditions or rearrangements of other heterocyclic systems, offer alternative pathways with distinct advantages.

Route 1: Cyclocondensation of Hydrazine with 1,3-Dicarbonyl Equivalents

This is arguably the most traditional and widely-used approach, valued for its reliability and the accessibility of its starting materials.[6] The core principle involves the reaction of a hydrazine with a three-carbon chain containing electrophilic centers at the 1 and 3 positions, with a masked or present carboxylate group at the eventual C4 position.

Mechanistic Overview & Experimental Causality

A common and scalable variant of this method starts with a β-ketoester, such as ethyl acetoacetate.[7] This is first reacted with an orthoformate (e.g., triethyl orthoformate) in the presence of acetic anhydride. This step forms a more reactive intermediate, ethyl 2-(ethoxymethylene)acetoacetate, by protecting the enolizable ketone and introducing the necessary one-carbon unit for the C4 and C5 positions of the pyrazole ring.

The subsequent reaction with a hydrazine (e.g., methylhydrazine or hydrazine hydrate) proceeds via an initial nucleophilic attack, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7][8] This two-step, one-pot process is often highly regioselective, especially when substituted hydrazines are used. The final step is a straightforward ester hydrolysis under basic conditions (e.g., NaOH or LiOH) to furnish the target pyrazole-4-carboxylic acid.[9]

Advantages:

  • Utilizes readily available and inexpensive starting materials.

  • Generally high-yielding and scalable.[10]

  • The procedure is well-established and robust.

Disadvantages:

  • With unsymmetrical 1,3-dicarbonyls and substituted hydrazines, mixtures of regioisomers can be a concern, although often one isomer predominates.[8]

  • The initial condensation step can require high temperatures.

Workflow: Pyrazole Synthesis via 1,3-Dicarbonyl Condensation

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Hydrolysis Ketoester Ethyl Acetoacetate Intermediate Ethyl 2-(ethoxymethylene) acetoacetate Ketoester->Intermediate Ac₂O, Δ Orthoformate Triethyl Orthoformate Orthoformate->Intermediate Ester Ethyl Pyrazole- 4-carboxylate Intermediate->Ester 1. R-NHNH₂ 2. Cyclization Hydrazine Hydrazine (e.g., R-NHNH₂) Hydrazine->Ester Acid Pyrazole-4- carboxylic Acid Ester->Acid NaOH, H₂O/EtOH

Caption: Workflow for pyrazole-4-carboxylic acid synthesis from a β-ketoester.

Experimental Protocol: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid [7]

  • Part A: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate (Intermediate A)

    • To a reaction vessel, add ethyl acetoacetate (e.g., 60g), triethyl orthoformate (e.g., 90g), and acetic anhydride (e.g., 80g).

    • Heat the mixture to reflux (approx. 120-140°C) and maintain for 5-7 hours, distilling off the ethanol byproduct.

    • After the reaction is complete (monitored by GC), cool the mixture. The crude product can often be used directly in the next step after removing volatiles under reduced pressure.

  • Part B: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Intermediate B)

    • To the crude Intermediate A, add an appropriate solvent like ethanol.

    • Cool the mixture in an ice bath and slowly add a 40% aqueous solution of methylhydrazine (e.g., 50g). A small amount of base like sodium hydroxide (e.g., 2-4g) can be added to facilitate the reaction.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ester.

  • Part C: Hydrolysis to 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

    • Dissolve the crude Intermediate B in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5-3.0 equivalents) and heat the mixture to reflux for 2-4 hours until TLC indicates complete consumption of the ester.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Dilute with water and acidify with 1M HCl to a pH of ~2-3.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to yield the final product.

Route 2: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction provides an elegant route to 4-formylpyrazoles, which are immediate precursors to pyrazole-4-carboxylic acids via simple oxidation. This method relies on the formylation and subsequent cyclization of ketone hydrazones.[6][11]

Mechanistic Overview & Experimental Causality

The process begins with the formation of a hydrazone from a ketone (e.g., acetophenone) and a substituted hydrazine.[11] This hydrazone is then treated with the Vilsmeier reagent (POCl₃/DMF), a potent electrophile. The reaction proceeds through a C-electrophilic attack on the enamine-like tautomer of the hydrazone, followed by cyclization and elimination to form the 4-formylpyrazole.[12]

The choice of hydrazone is critical as it dictates the substitution pattern at positions 1, 3, and 5 of the pyrazole ring. The resulting 4-formyl group is readily oxidized to a carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).

Advantages:

  • Provides direct access to 4-functionalized pyrazoles.

  • Allows for diverse substitution patterns based on the choice of ketone and hydrazine.

  • The oxidation step is typically high-yielding.

Disadvantages:

  • The Vilsmeier reagent is corrosive and moisture-sensitive.

  • The oxidation step requires the use of strong, often stoichiometric, heavy-metal oxidants, which presents environmental and workup challenges.

  • Can produce byproducts if the starting hydrazone has multiple reactive sites.[12]

Workflow: Pyrazole Synthesis via Vilsmeier-Haack Reaction

Ketone Ketone (e.g., R-CO-CH₃) Hydrazone Ketone Hydrazone Ketone->Hydrazone Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Formylpyrazole 4-Formylpyrazole Hydrazone->Formylpyrazole Formylation & Cyclization Vilsmeier Vilsmeier Reagent (POCl₃/DMF) Vilsmeier->Formylpyrazole CarboxylicAcid Pyrazole-4- carboxylic Acid Formylpyrazole->CarboxylicAcid Oxidant Oxidant (e.g., KMnO₄) Oxidant->CarboxylicAcid

Caption: Vilsmeier-Haack route to pyrazole-4-carboxylic acids.

Experimental Protocol: Synthesis of 1,3-Diarylpyrazole-4-carboxylic Acid (Representative)

  • Part A: Synthesis of 1,3-Diarylpyrazole-4-carboxaldehyde [6]

    • Prepare the acetophenone phenylhydrazone by reacting acetophenone and phenylhydrazine in ethanol, typically with a catalytic amount of acetic acid. Isolate the product.

    • In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 2.0 eq) dropwise to ice-cold dimethylformamide (DMF).

    • Add a solution of the acetophenone phenylhydrazone (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

    • Allow the mixture to warm to room temperature and then heat to 70-80°C for 6-8 hours.

    • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH solution).

    • The precipitated solid is filtered, washed with water, and purified (e.g., by recrystallization) to give the 4-formylpyrazole.

  • Part B: Oxidation to 1,3-Diarylpyrazole-4-carboxylic Acid [13]

    • Suspend the 4-formylpyrazole in a suitable solvent (e.g., aqueous acetone or acetic acid).

    • Slowly add a solution of potassium permanganate (KMnO₄) while maintaining the temperature.

    • Stir the reaction until the purple color disappears.

    • Quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

    • Filter the manganese dioxide byproduct.

    • Acidify the filtrate with HCl to precipitate the carboxylic acid, which is then collected by filtration.

Route 3: [3+2] Cycloaddition of Diazo Compounds

1,3-Dipolar cycloaddition represents a powerful and highly regioselective method for constructing the pyrazole ring.[14][15] This approach involves the reaction of a 1,3-dipole (a diazo compound) with a dipolarophile (an alkyne or alkene).

Mechanistic Overview & Experimental Causality

For the synthesis of pyrazole-4-carboxylic acid esters, a common strategy is the reaction of ethyl diazoacetate with an appropriate alkyne. However, the direct handling of diazo compounds can be hazardous. A safer and more practical alternative involves their in situ generation from tosylhydrazones via the Bamford-Stevens reaction.[16]

In this modified approach, an α,β-unsaturated ketone (e.g., chalcone) is first converted to its corresponding tosylhydrazone.[17] Treatment of the tosylhydrazone with a base generates a diazo intermediate, which undergoes a 1,3-cycloaddition followed by elimination to form the pyrazole ring. This method is particularly effective under microwave irradiation, which significantly reduces reaction times.[16][17] The resulting pyrazole can then be functionalized or, if the starting materials are chosen appropriately, can already contain the desired carboxylate precursor.

Advantages:

  • Excellent control over regiochemistry.

  • Milder reaction conditions are often possible, especially with microwave assistance.[13]

  • Provides access to complex and highly substituted pyrazoles that are difficult to synthesize via condensation routes.

Disadvantages:

  • Precursors (e.g., tosylhydrazones) may require separate synthesis steps.

  • Handling of diazo compounds, even when generated in situ, requires caution.

  • The availability of substituted alkynes can be a limiting factor.

Workflow: Pyrazole Synthesis via [3+2] Cycloaddition

Tosylhydrazone Tosylhydrazone (Diazo Precursor) Diazo Diazo Compound (in situ) Tosylhydrazone->Diazo Base Base (e.g., NaH) Base->Diazo Cycloadduct Initial Cycloadduct Diazo->Cycloadduct [3+2] Cycloaddition Alkyne Alkyne (Dipolarophile) Alkyne->Cycloadduct Pyrazole Pyrazole Product Cycloadduct->Pyrazole Elimination/ Aromatization

Sources

Spectroscopic Validation of Pyrazole Scaffolds: N-Methylated vs. Non-Methylated Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic pharmacophore ubiquitous in drug discovery. A critical structural modification in pyrazole-based drug design is the substitution of the N1 position. Differentiating a non-methylated pyrazole (1H-pyrazole) from an N-methylated derivative (1-methylpyrazole) requires a rigorous understanding of molecular dynamics, specifically tautomerism and hydrogen bonding.

This guide provides an objective, data-driven comparison of the spectroscopic profiles of these two scaffolds, detailing the physical causality behind their spectral differences and providing self-validating experimental protocols for structural confirmation.

Mechanistic Causality: Tautomerism vs. Locked Scaffolds

The fundamental divergence in the spectroscopic behavior of these two classes stems from their molecular dynamics in solution and the solid state.

Non-methylated pyrazoles possess a labile proton on the nitrogen atom, allowing them to act as both hydrogen bond donors and acceptors. In solution, this leads to prototropic annular tautomerism —a rapid intermolecular and intramolecular proton exchange between the N1 and N2 atoms 1. At room temperature, this dynamic equilibrium occurs faster than the NMR observation timescale, rendering positions 3 and 5 chemically equivalent.

Conversely, N-methylation replaces the labile proton with a covalent methyl group. This modification "locks" the scaffold into a static structure, permanently breaking the symmetry of the ring and generating distinct steric and electronic environments at the C3 and C5 positions.

G cluster_0 Non-Methylated (Dynamic Equilibrium) cluster_1 N-Methylated (Static) A 1H-Pyrazole (N1-H) B 1H-Pyrazole (N2-H) A->B Prototropic Exchange C 1-Methylpyrazole (Locked Scaffold)

Caption: Tautomeric equilibrium in non-methylated pyrazole vs. the static structure of 1-methylpyrazole.

Nuclear Magnetic Resonance (NMR) Profiling

The structural locking induced by N-methylation drastically alters both ¹H and ¹³C NMR spectra.

¹H NMR Dynamics

In non-methylated pyrazoles, the N-H proton typically appears as a highly broadened singlet in the far downfield region (10.0–14.0 ppm) [[2]](). This broadening is caused by two factors: continuous chemical exchange with trace moisture/solvent and quadrupolar relaxation induced by the adjacent ¹⁴N nucleus. Furthermore, the rapid tautomeric exchange causes the signals for H3 and H5 to average out, often appearing as a single broadened peak at room temperature.

In N-methylated pyrazoles, the N-H signal is abolished. Instead, a sharp, distinct singlet integrating to three protons emerges around 3.8–4.0 ppm, corresponding to the N-CH₃ group. Because the structure is locked, H3 and H5 appear as two distinct, sharp doublets with different chemical shifts.

¹³C NMR Dynamics

The ¹³C NMR spectrum is highly diagnostic. For non-methylated pyrazoles, the rapid interconversion merges the C3 and C5 signals. Depending on the exact rate of exchange relative to the NMR timescale, this can manifest as a single, severely broadened peak (often around 134 ppm) 3. N-methylation resolves this degeneracy, yielding two sharp, distinct carbon resonances for C3 and C5.

Table 1: Comparative NMR Data Summary
Spectroscopic FeatureNon-Methylated Pyrazole (1H)N-Methylated Pyrazole (1-CH₃)
N-Substituent (¹H) 10.0 – 14.0 ppm (Broad singlet, exchangeable)~3.8 – 4.0 ppm (Sharp singlet, 3H)
Ring Protons (¹H) H3/H5 often averaged/broadened at 298 KH3 and H5 are distinct, sharp doublets
Ring Carbons (¹³C) C3/C5 merged or broadened (e.g., ~134 ppm)C3 and C5 are distinct (e.g., ~139 ppm & ~129 ppm)
Coupling Constants Averaged J values due to rapid exchangeDistinct J₃,₄ and J₄,₅ values

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides immediate confirmation of the N-substitution state based on solid-state hydrogen bonding networks.

Causality: In the solid state, non-methylated pyrazoles form extensive supramolecular networks (dimers, trimers, or infinite catemers) via reciprocal N-H···N hydrogen bonding 4. This intermolecular interaction severely weakens the N-H bond, shifting its stretching frequency to lower wavenumbers and causing massive peak broadening between 3100–3400 cm⁻¹ 5.

N-methylation removes the hydrogen bond donor, collapsing this network. Consequently, the IR spectrum of 1-methylpyrazole lacks this broad band entirely, revealing sharp, high-frequency aliphatic C-H stretches from the methyl group.

Table 2: Comparative FT-IR Data Summary
Vibrational ModeNon-Methylated PyrazoleN-Methylated Pyrazole
N-H Stretch 3100 – 3400 cm⁻¹ (Strong, very broad)Absent
Aliphatic C-H Stretch Absent (unless substituted elsewhere)2800 – 2950 cm⁻¹ (Weak to medium)
C=N / C=C Stretch 1450 – 1600 cm⁻¹1450 – 1600 cm⁻¹ (Shifted relative to N-H analog)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. The experiments inherently verify their own results by manipulating the physical causes of the spectral phenomena.

G Start Observe Broad NMR Signals (10-14 ppm or C3/C5) Check Determine Cause of Broadening Start->Check VT Variable Temp (VT) NMR (Cool to -50°C) Check->VT Test for Kinetic Exchange D2O D2O Shake Experiment (Add 15 µL D2O) Check->D2O Test for Labile Proton Res Signals Resolve into 2 Sets: Tautomerism Confirmed VT->Res Disp Signal Disappears: Exchangeable N-H Confirmed D2O->Disp

Caption: Diagnostic, self-validating NMR workflow for resolving signal broadening in pyrazole derivatives.

Protocol A: NMR Validation of Tautomerism vs. Locked State

Objective: To unambiguously differentiate a broadened N-H proton from a degraded sample, and to prove the presence or absence of tautomeric averaging.

  • Baseline Acquisition: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ or DMSO-d₆. Acquire a standard ¹H and ¹³C NMR spectrum at 298 K. Identify any broad signals in the 10–14 ppm region (¹H) or ~134 ppm region (¹³C).

  • Lability Validation (D₂O Exchange): Remove the NMR tube, add 15 µL of D₂O, cap tightly, and shake vigorously for 60 seconds. Re-acquire the ¹H NMR spectrum.

    • Self-Validation Check: If the broad 10–14 ppm peak disappears, it is definitively an exchangeable protic site (N-H), confirming a non-methylated pyrazole 2. If the peak remains, the compound is either N-methylated (and the peak belongs to an impurity) or lacks an exchangeable proton.

  • Kinetic Validation (VT-NMR): Prepare a fresh sample in a low-freezing deuterated solvent (e.g., CD₂Cl₂). Lower the probe temperature in 10 K increments down to 223 K, acquiring a ¹³C spectrum at each step.

    • Self-Validation Check: As temperature drops, the kinetic energy of the system decreases, slowing the proton exchange rate below the NMR timescale. The previously averaged, broad C3/C5 signal will undergo decoalescence, splitting into two distinct, sharp peaks. This definitively proves the dynamic tautomeric equilibrium of the non-methylated core 2. An N-methylated pyrazole will show no such temperature-dependent decoalescence.

Protocol B: Solid-State IR Acquisition

Objective: To verify the presence or absence of the intermolecular hydrogen-bonded network characteristic of non-methylated pyrazoles.

  • Sample Preparation: Mix 1–2 mg of the dry pyrazole compound with 150 mg of anhydrous Potassium Bromide (KBr). Grind thoroughly in an agate mortar to ensure a homogenous, fine powder.

  • Pellet Pressing: Transfer the mixture to a hydraulic press die and apply 10 tons of pressure for 2 minutes to form a transparent pellet.

  • Acquisition: Collect the spectrum over 4000 to 400 cm⁻¹ using an FTIR spectrometer, subtracting a blank KBr background.

    • Self-Validation Check: The presence of a massive, broad absorption band from 3100–3400 cm⁻¹ confirms the N-H hydrogen-bonded network [[5]](). If the compound is N-methylated, this region will be flat, and sharp C-H stretches will appear just below 3000 cm⁻¹.

References

  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole Source: BenchChem URL:5

  • Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: BenchChem URL:2

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives Source: ResearchGate URL:3

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: MDPI URL:1

  • Pyrazoles as molecular probes to study the properties of co-crystals by solid state NMR spectroscopy Source: Semantic Scholar URL:4

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A Senior Application Scientist's Guide to Confirming the Novelty of a Synthesized Pyrazole Derivative

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and innovators in the fields of medicinal chemistry and drug discovery, the synthesis of a new molecule is a moment of profound potential. That potential, however, is only realized upon rigorous confirmation of its novelty. Establishing that a newly synthesized pyrazole derivative is, in fact, a new chemical entity (NCE) is the foundational step for securing intellectual property, publishing impactful research, and pursuing a viable therapeutic development pathway.[1][2]

This guide provides a comprehensive, field-proven methodology for confirming the novelty of your synthesized pyrazole derivative. We will move beyond a simple checklist, delving into the causality behind our experimental and database search strategies. The objective is to build a self-validating dossier of evidence that leaves no room for ambiguity.

Part 1: The Imperative of Novelty in Drug Discovery

In the pharmaceutical landscape, the distinction between a truly novel compound and a "me-too" drug is critical.[3][4] While incremental innovations have their place, breakthrough therapies often emerge from compounds with unique chemical structures and novel mechanisms of action.[4][5] Confirming novelty is not merely an academic exercise; it is a cornerstone of:

  • Intellectual Property Rights: A novel compound must not have been previously disclosed to be patentable.[1] This legal protection is essential for securing the investment required for lengthy and expensive drug development cycles.[2]

  • Scientific Advancement: Reporting a new, fully characterized compound adds to the collective knowledge of the scientific community, opening new avenues for research and development.[6]

  • Regulatory Exclusivity: In jurisdictions like the United States, a designated New Chemical Entity (NCE) can be granted a period of market exclusivity, providing a significant competitive advantage.[2]

The following sections outline a two-pronged approach—a comprehensive digital search followed by rigorous experimental verification—to build an unassailable case for the novelty of your pyrazole derivative.

Part 2: The Digital Search: A Multi-Database Strategy

Before any extensive benchwork is undertaken to characterize a putative novel compound, a thorough search of the existing chemical literature and databases is mandatory. Relying on a single database is insufficient; a multi-pronged approach is necessary to ensure comprehensive coverage of the chemical space, including patents, journals, and substance repositories.

The core objective is to perform three types of searches for your pyrazole derivative's structure:

  • Exact Match Search: Does this exact molecule already exist in the database?

  • Substructure Search: Does this core pyrazole scaffold, with potential for variation at certain positions, exist within other registered molecules?

  • Similarity Search: Are there molecules that are structurally very similar to your compound, even if they are not exact matches or direct substructures? This is often based on calculating molecular fingerprints and using a Tanimoto similarity score.[3][7]

Recommended Database Search Workflow

cluster_0 Digital Novelty Search Workflow Start Synthesized Pyrazole Derivative Structure SciFinder CAS SciFinder-n (The Gold Standard) Start->SciFinder Exact, Substructure, Similarity Search Reaxys Elsevier Reaxys (Reaction & Substance Data) Start->Reaxys Exact, Substructure Search PubChem PubChem (Public Domain Data) Start->PubChem Identity, Substructure, Similarity Search Results Aggregate & Analyze Search Results SciFinder->Results Reaxys->Results PubChem->Results Novelty No Exact Match Found Proceed to Experimental Verification Results->Novelty No Hits NotNovel Exact Match Found Compound is Not Novel Results->NotNovel Hit(s) Found cluster_1 Experimental Characterization Workflow Start Purified Pyrazole Derivative Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Structural Backbone MS Mass Spectrometry (HRMS) Start->MS Molecular Weight & Formula IR FT-IR Spectroscopy Start->IR Functional Groups MP Melting Point Analysis Start->MP Physical Property & Purity Purity Purity Analysis (HPLC, Elemental) Start->Purity Confirm Purity Data Compile & Correlate All Spectral Data NMR->Data MS->Data IR->Data MP->Data Purity->Data Structure Structure Elucidated & Confirmed Data->Structure

Caption: Standard workflow for the analytical characterization of a novel compound.

Table 1: Essential Experimental Data for a Novel Pyrazole Derivative
Technique Purpose Key Information Provided Example Data for a Hypothetical Pyrazole
¹H NMR Maps the proton environment of the molecule.Chemical shift (δ), integration (number of protons), multiplicity (splitting pattern), coupling constants (J). [8][9]δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.50 (s, 1H, pyrazole-H), 4.10 (q, J = 7.1 Hz, 2H, CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
¹³C NMR Maps the carbon skeleton of the molecule.Chemical shift (δ) for each unique carbon atom. [10][11]δ 165.2 (C=O), 148.5, 142.1, 129.8, 128.5 (Ar-C & Pyrazole-C), 61.3 (CH₂), 14.4 (CH₃).
HRMS Provides the exact mass of the molecule.High-resolution mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula. [12][13]m/z [M+H]⁺ Calcd for C₁₂H₁₂N₂O₂: 217.0977; Found: 217.0975.
FT-IR Identifies the functional groups present.Characteristic absorption bands (cm⁻¹) for key bonds (e.g., C=O, N-H, C-N, C=C). [8][9]ν_max 3350 (N-H), 1715 (C=O, ester), 1605 (C=C, aromatic), 1550 (C=N).
Melting Point Assesses purity and provides a key physical property.A sharp, defined melting point range indicates high purity. [9]155-157 °C.
Purity (HPLC) Quantifies the purity of the compound.Retention time and peak area percentage.>98% by HPLC analysis.
Protocol 4: Acquiring and Interpreting Characterization Data
  • Step 1: Sample Preparation. Ensure the synthesized pyrazole derivative is purified to the highest possible degree (typically >95%, preferably >98%) using techniques like recrystallization or column chromatography. Impurities can confound spectral interpretation. [14]* Step 2: NMR Spectroscopy.

    • Rationale: NMR is the most powerful tool for elucidating the precise structure of an organic molecule. [13] * Execution: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. If the structure is complex or ambiguous, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to confirm connectivity. [12][8]* Step 3: High-Resolution Mass Spectrometry (HRMS).

    • Rationale: While low-resolution MS gives the molecular weight, HRMS provides the exact mass to four decimal places, which is critical for confirming the elemental composition. [13] * Execution: Use a suitable ionization technique (e.g., ESI, APCI) to obtain the high-resolution mass spectrum. Compare the experimental mass to the calculated mass for the proposed formula.

  • Step 4: FT-IR Spectroscopy.

    • Rationale: This technique provides rapid confirmation of the presence of key functional groups predicted by the proposed structure. [9][11] * Execution: Analyze the sample as a KBr pellet, a thin film, or using an ATR accessory.

  • Step 5: Melting Point and Purity Analysis.

    • Rationale: A narrow melting point range is a classic indicator of a pure crystalline compound. [9]HPLC provides quantitative purity data.

    • Execution: Determine the melting point using a calibrated apparatus. Perform HPLC analysis using an appropriate column and mobile phase.

Part 4: Final Confirmation and Reporting

The final step is to synthesize all the information gathered from both the digital searches and the experimental analyses into a conclusive argument for novelty.

Decision Flowchart for Novelty Confirmation

Caption: Decision-making flowchart for confirming the novelty of a compound.

A claim of novelty is substantiated when:

  • No exact match for the structure is found in any major chemical database.

  • All acquired experimental data (NMR, HRMS, IR, etc.) are internally consistent and unequivocally support the proposed structure.

  • The compound exhibits high purity as determined by appropriate analytical methods.

When publishing or patenting your novel pyrazole derivative, this complete dossier of search documentation and characterization data is your proof. [15][16]It demonstrates the rigor of your work and forms the authoritative foundation for your claim of discovery.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
3-Methoxy-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Methoxy-1H-pyrazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.